molecular formula C9H11NO2 B1277802 2-Amino-5-ethylbenzoic acid CAS No. 2475-82-3

2-Amino-5-ethylbenzoic acid

Cat. No.: B1277802
CAS No.: 2475-82-3
M. Wt: 165.19 g/mol
InChI Key: IGDCBHSYVIAATO-UHFFFAOYSA-N
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Description

2-Amino-5-ethylbenzoic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDCBHSYVIAATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428904
Record name 2-amino-5-ethylbenzoic acid
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2475-82-3
Record name 2-amino-5-ethylbenzoic acid
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Record name 2-amino-5-ethylbenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-ethylbenzoic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-ethylbenzoic acid is a substituted anthranilic acid derivative that has garnered significant interest in the field of medicinal chemistry and drug development. Its structural features, possessing both a nucleophilic amino group and a carboxylic acid handle, make it a versatile building block for the synthesis of more complex molecules. Notably, it is classified as a key intermediate in the construction of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its primary application in the development of targeted protein degraders.

Core Properties and Identification

This compound is identified by the CAS Number 2475-82-3 .[1] It is a crucial starting material for researchers engaged in the synthesis of novel therapeutics, particularly within the domain of targeted protein degradation.

Physicochemical and Spectroscopic Data

Precise physicochemical parameters are essential for experimental design, reaction optimization, and formulation. While extensive experimental data for this specific molecule is not widely published, the following tables summarize its fundamental properties and predicted values based on its structure.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
CAS Number 2475-82-3[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Purity Typically ≥95-98%[2]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point Not availableRelated compounds like 2-Amino-5-methylbenzoic acid melt at ~175 °C (with decomposition).[3]
Boiling Point Not availableData for related isomers is limited and often not applicable.
Solubility Not availableExpected to be soluble in organic solvents like ethanol, DMSO, and DMF, and in aqueous basic solutions due to the carboxylic acid group.
pKa Not availableThe carboxylic acid and amino groups will have distinct pKa values, influencing solubility and reactivity at different pH levels.

Application in Drug Discovery: A Building Block for Protein Degraders

The primary application of this compound in modern drug discovery is as a structural component for the synthesis of PROTACs.[1]

The Role in PROTAC Synthesis

Targeted protein degradation using PROTACs is a novel therapeutic strategy that removes specific proteins from the cell by hijacking the ubiquitin-proteasome system.[4] PROTACs are heterobifunctional molecules composed of three key parts: a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4]

This compound serves as a versatile building block, typically for the linker or for modifying the E3 ligase or target protein ligands. Its bifunctional nature (amino and carboxylic acid groups) allows for straightforward amide bond formation, a common reaction in PROTAC synthesis, to connect different components of the final degrader molecule.[5]

The general workflow for incorporating such a building block into a PROTAC is illustrated below.

PROTAC_Synthesis_Workflow cluster_components Core Components cluster_synthesis Synthetic Pathway warhead Target Protein Ligand (Warhead) step1 Step 1: Linker Attachment (e.g., Amide Coupling to -NH2 or -COOH) warhead->step1 Functionalization e3_ligand E3 Ligase Ligand step2 Step 2: Conjugation (Coupling of Ligand-Linker Moieties) e3_ligand->step2 Functionalization building_block This compound (Building Block) building_block->step1 step1->step2 protac Final PROTAC Molecule step2->protac

General workflow for PROTAC synthesis.

Experimental Protocols: Synthesis of this compound

The following protocol details a common method for the chemical synthesis of this compound, providing researchers with a practical guide for its preparation in a laboratory setting.

Synthesis from 5-ethylindoline-2,3-dione

This procedure outlines the oxidative cleavage of 5-ethylindoline-2,3-dione to yield the target compound.

Materials and Reagents:

  • 5-ethylindoline-2,3-dione

  • Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Glacial acetic acid

  • Ethanol

  • Distilled water

Procedure:

  • Preparation of NaOH Solution: Dissolve 6.5 g (162.5 mmol) of sodium hydroxide in 52 mL of distilled water in a reaction vessel. Cool the solution to below 30 °C.

  • Addition of Starting Material: Slowly add 9.6 g (54.8 mmol) of 5-ethylindoline-2,3-dione to the cooled NaOH solution with continuous stirring.

  • Oxidation: Further cool the reaction mixture to below 15 °C. Slowly add 15.6 g of 30% hydrogen peroxide solution dropwise, ensuring the reaction temperature is maintained between 15-20 °C.

  • Reaction Completion: After the addition of hydrogen peroxide is complete, maintain the reaction temperature at 15-20 °C and continue stirring for 1 hour.

  • Precipitation: Adjust the pH of the reaction solution to 5-6 by slowly adding glacial acetic acid dropwise. A yellow solid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration. Wash the solid with a small amount of cold water and then dry it thoroughly.

  • Recrystallization: To purify the crude product, recrystallize it from an ethanol/water (1:1, v/v) solvent mixture. This will yield the final product as a yellow solid.

This synthesis method resulted in a 38% yield in a reported procedure.

Logical Workflow for Compound Characterization

For researchers synthesizing or utilizing this compound, a systematic characterization workflow is crucial to confirm identity and purity.

Standard workflow for compound characterization.

References

A Technical Guide to the Physicochemical Properties of 2-Amino-5-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-ethylbenzoic acid (CAS No: 2475-82-3) is an organic compound with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its physicochemical properties is fundamental for its application in research and development, particularly in areas such as drug design, formulation development, and process chemistry. This technical guide provides a summary of the known and predicted physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide also presents data for structurally similar molecules, namely 2-Amino-5-methylbenzoic acid and 2-Amino-5-nitrobenzoic acid, to offer a comparative context. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are provided, alongside a generalized workflow for the synthesis, purification, and characterization of such compounds.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include molecular weight, melting point, boiling point, acid dissociation constant (pKa), solubility, and the partition coefficient (logP).

Properties of this compound

Limited experimental data for this compound is available in public literature. The following table summarizes its basic molecular information and a predicted lipophilicity value.[1][2][3][4]

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1][4]
Molecular Weight 165.19 g/mol [1][4]
Appearance White crystalline powder[3]
LogP (Predicted) 2.41[2]
Comparative Physicochemical Properties of Analogous Compounds

To provide a frame of reference, the following tables summarize the experimentally determined physicochemical properties of two structurally related compounds: 2-Amino-5-methylbenzoic acid and 2-Amino-5-nitrobenzoic acid.

Table 1: Physicochemical Properties of 2-Amino-5-methylbenzoic Acid

PropertyValueSource
CAS Number 2941-78-8[5]
Molecular Formula C₈H₉NO₂[5]
Molecular Weight 151.16 g/mol [5]
Melting Point 175 °C (decomposes)
Appearance Yellow crystalline powder[6]
pKa Data not readily available

Table 2: Physicochemical Properties of 2-Amino-5-nitrobenzoic Acid

PropertyValueSource
CAS Number 616-79-5
Molecular Formula C₇H₆N₂O₄[7]
Molecular Weight 182.13 g/mol [7]
Melting Point ~270 °C (decomposes)[7]
Boiling Point 315.51 °C (estimate) to 437.9 °C (predicted)[7]
Water Solubility Insoluble[7]
pKa (Predicted) 4.08 ± 0.10[7]

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible experimental data is crucial for the successful development of any chemical entity. The following sections outline detailed methodologies for determining the key physicochemical properties of a compound such as this compound.

Synthesis and Purification

A general procedure for the synthesis of 2-amino-5-substituted benzoic acids can be adapted for this compound. A plausible synthetic route involves the reaction of 5-ethylindoline-2,3-dione with hydrogen peroxide in the presence of a base.[4]

Synthesis Protocol:

  • Dissolve sodium hydroxide in distilled water and cool the solution.

  • Slowly add 5-ethylindoline-2,3-dione to the sodium hydroxide solution with continuous stirring.

  • Cool the reaction mixture and slowly add 30% hydrogen peroxide solution dropwise, maintaining the temperature between 15-20 °C.

  • Continue the reaction for 1 hour at this temperature.

  • Adjust the pH of the reaction mixture to 5-6 with glacial acetic acid to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from an ethanol/water mixture.[4]

Purification by Recrystallization: Recrystallization is a standard technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, an ethanol/water mixture is suggested.[4]

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting point range typically signifies a high degree of purity.

Protocol using a Capillary Melting Point Apparatus:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid particle disappears (the end of the melting range).[8][9][10][11]

pKa Determination by Potentiometric Titration

The pKa value is a measure of the acidity of a compound and is critical for understanding its ionization state at different pH values, which in turn affects its solubility, absorption, and receptor binding.

Protocol:

  • Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12]

  • Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.

  • Titration Setup: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Acidic Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise volumes. Record the pH after each addition, allowing the reading to stabilize.

  • Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in a similar manner.[13][14][15]

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Solubility Determination by Shake-Flask Method

Solubility is a key factor influencing a drug's dissolution rate and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[16][17][18][19][20]

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the solvent of interest (e.g., water, phosphate-buffered saline at different pH values, organic solvents).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the saturated solution from the excess solid.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant.

  • Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve.[16][17][18][19][20]

LogP Determination by HPLC

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter for predicting its membrane permeability and overall ADME properties. Reverse-phase HPLC (RP-HPLC) provides a rapid and reliable method for estimating LogP.[21][22][23][24][25]

Protocol:

  • Column and Mobile Phase: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values onto the HPLC system and record their retention times.

  • Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system to determine its retention time under the same conditions as the standards.

  • Calculation: Create a calibration curve by plotting the known LogP values of the standards against their retention times. Use the retention time of the test compound to interpolate its LogP value from the calibration curve.[21][22][23][24]

Workflow Visualizations

While specific biological signaling pathways for this compound are not documented, the following diagrams illustrate logical workflows relevant to the characterization and development of such a compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (e.g., 5-ethylindoline-2,3-dione) Reaction Chemical Reaction (e.g., Oxidation) Start->Reaction Reagents Quenching Reaction Quenching & Crude Isolation Reaction->Quenching Recrystallization Recrystallization (e.g., Ethanol/Water) Quenching->Recrystallization Crude Product Filtration Filtration & Washing Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Purity_Check Purity Assessment (e.g., HPLC, NMR) Drying->Purity_Check Purified Compound Characterization Structural Confirmation (e.g., MS, IR) Purity_Check->Characterization

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Physicochemical_Characterization_Workflow cluster_compound Compound Information cluster_properties Physicochemical Profiling cluster_methods Analytical Methods Compound This compound MW Molecular Weight & Formula Compound->MW MP Melting Point (Purity) Compound->MP pKa pKa (Ionization) Compound->pKa Solubility Solubility (Aqueous & Organic) Compound->Solubility LogP LogP (Lipophilicity) Compound->LogP MS Mass Spectrometry MW->MS DSC Differential Scanning Calorimetry MP->DSC Titration Potentiometric Titration pKa->Titration ShakeFlask Shake-Flask Method Solubility->ShakeFlask HPLC HPLC LogP->HPLC

Caption: A logical workflow for the physicochemical characterization of a novel chemical entity.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound. While experimental data for this specific molecule is sparse, a framework for its characterization has been established through comparative data of analogous compounds and detailed experimental protocols. The provided workflows offer a systematic approach for researchers engaged in the synthesis, purification, and comprehensive analysis of this and similar chemical entities. Further experimental investigation is warranted to fully elucidate the physicochemical profile and potential biological activities of this compound, which will be instrumental for its future applications in drug discovery and development.

References

2-Amino-5-ethylbenzoic acid structural formula and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-5-ethylbenzoic Acid: Structural Elucidation, Isomeric Landscape, and Synthetic Protocols

Introduction

This compound is an organic compound featuring a benzene ring substituted with an amino group, an ethyl group, and a carboxylic acid group.[1][2] Its molecular formula is C9H11NO2 and it has a molecular weight of 165.19 g/mol .[1] This molecule and its isomers are of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties exhibited by aminobenzoic acid derivatives.[3] The positional arrangement of the functional groups on the aromatic ring significantly influences the compound's pharmacological and chemical characteristics.[3] This guide provides a comprehensive overview of the structural formula of this compound, explores its various isomers, presents key physicochemical data in a comparative format, and details a representative synthetic protocol.

Structural Formula and Isomerism

The core structure of this compound consists of a benzoic acid backbone with an amino group at position 2 and an ethyl group at position 5. The systematic IUPAC name for this compound is this compound.

Positional Isomers

The primary isomers of this compound are positional isomers, where the amino, ethyl, and carboxyl groups are arranged differently around the benzene ring. Given the trisubstituted nature of the benzene ring, a significant number of positional isomers exist. The diagram below illustrates the structural relationship between the parent benzoic acid and the introduction of the amino and ethyl groups.

G BenzoicAcid Benzoic Acid AminoBenzoicAcids Aminobenzoic Acids (Positional Isomers) BenzoicAcid->AminoBenzoicAcids Addition of -NH2 group EthylBenzoicAcids Ethylbenzoic Acids (Positional Isomers) BenzoicAcid->EthylBenzoicAcids Addition of -CH2CH3 group TargetCompound This compound and its Positional Isomers AminoBenzoicAcids->TargetCompound EthylBenzoicAcids->TargetCompound

Figure 1: Logical relationship of this compound to its parent structures.

The following diagram illustrates some of the possible positional isomers of aminobenzoic acid, which serve as foundational structures for understanding the isomeric diversity of this compound.

isomers cluster_ortho Ortho-Aminobenzoic Acid (Anthranilic Acid) cluster_meta Meta-Aminobenzoic Acid cluster_para Para-Aminobenzoic Acid (PABA) ortho meta para

Figure 2: Positional isomers of aminobenzoic acid.

Physicochemical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Water Solubility
This compound C9H11NO2165.19[1]Not availableNot availableNot available
2-Aminobenzoic acid (Anthranilic acid) C7H7NO2137.14146-148200 (sublimes)5.7 g/L (25 °C)
3-Aminobenzoic acid C7H7NO2137.14174Decomposes5.9 g/L
4-Aminobenzoic acid (PABA) C7H7NO2137.14187-189[5]340[6]4.7 g/L (20 °C)[5]

Experimental Protocols

The synthesis of substituted aminobenzoic acids often involves multi-step reactions. Below is a detailed protocol for the synthesis of this compound from 5-ethylindoline-2,3-dione.[7]

Synthesis of this compound

Materials:

  • 5-ethylindoline-2,3-dione

  • Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H2O2)

  • Glacial acetic acid

  • Ethanol

  • Distilled water

Procedure:

  • Preparation of NaOH solution: Dissolve 6.5 g (162.5 mmol) of sodium hydroxide in 52 mL of distilled water and cool the solution to below 30 °C.[7]

  • Reaction initiation: Slowly add 9.6 g (54.8 mmol) of 5-ethylindoline-2,3-dione to the NaOH solution with continuous stirring.[7]

  • Oxidation: Cool the reaction mixture to below 15 °C. Slowly add 15.6 g of 30% hydrogen peroxide solution dropwise, ensuring the reaction temperature is maintained between 15-20 °C.[7]

  • Reaction completion: After the addition of hydrogen peroxide is complete, maintain the reaction temperature at 15-20 °C and continue stirring for 1 hour.[7]

  • Precipitation: Adjust the pH of the reaction solution to 5-6 by the slow, dropwise addition of glacial acetic acid. A yellow solid will precipitate.[7]

  • Isolation and purification: Collect the precipitated solid by filtration. Wash the solid with a small amount of cold water and then dry it.[7]

  • Recrystallization: Recrystallize the crude product from an ethanol/water (1:1, v/v) solvent mixture to obtain the purified this compound.[7]

The following workflow diagram illustrates the key stages of this synthetic and purification process.

synthesis_workflow start Start: 5-ethylindoline-2,3-dione + NaOH solution oxidation Oxidation with H2O2 (15-20 °C) start->oxidation Slow addition acidification Acidification with Glacial Acetic Acid (pH 5-6) oxidation->acidification After 1 hour precipitation Precipitation of Crude Product acidification->precipitation filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization Purification end Final Product: This compound recrystallization->end

Figure 3: Experimental workflow for the synthesis of this compound.

Biological and Pharmacological Context

The isomers of aminobenzoic acid exhibit distinct biological activities. For example, derivatives of ortho-aminobenzoic acid (anthranilic acid) are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] In contrast, para-aminobenzoic acid (PABA) is a precursor in the bacterial synthesis of folic acid, making this pathway a target for sulfonamide antibiotics.[3][6] It is also widely used as a UVB-absorbing agent in sunscreens.[3][6] The biological activities of meta-aminobenzoic acid are less well-documented.[3] The specific pharmacological profile of this compound is not extensively reported in the provided search results, highlighting an area for future research.

Conclusion

This compound is a member of the diverse family of substituted aminobenzoic acids. Understanding its structure in relation to its isomers is crucial for predicting its physicochemical properties and potential biological activities. The provided synthetic protocol offers a clear pathway for its preparation, enabling further investigation into its chemical and pharmacological characteristics. The comparative data presented underscores the significant impact of isomeric variations on the properties of these compounds, a key consideration for researchers in drug discovery and materials science.

References

synthesis and characterization of 2-Amino-5-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of 2-Amino-5-ethylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the , a valuable building block in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for its synthesis from 5-ethylindoline-2,3-dione. Furthermore, it details the standard analytical techniques employed for the structural elucidation and purity assessment of the final compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidative cleavage of 5-ethylindoline-2,3-dione. This method involves the use of hydrogen peroxide in a basic medium, followed by acidification to precipitate the desired product.

Experimental Protocol

A general procedure for the synthesis of this compound begins with the dissolution of sodium hydroxide (6.5 g, 162.5 mmol) in distilled water (52 mL), with the solution being cooled to below 30 °C.[1] Subsequently, 5-ethylindoline-2,3-dione (9.6 g, 54.8 mmol) is gradually added while stirring.[1] The reaction mixture is further cooled to below 15 °C, at which point a 30% hydrogen peroxide solution (15.6 g) is added dropwise, maintaining the reaction temperature between 15-20 °C.[1] After the addition is complete, the reaction is allowed to proceed for an additional hour at this temperature.[1]

Following the reaction period, the solution's pH is adjusted to 5-6 by the slow, dropwise addition of glacial acetic acid, which leads to the precipitation of a yellow solid.[1] This solid is collected via filtration, washed with a small volume of cold water, and then dried.[1] For further purification, the crude product can be recrystallized from an ethanol/water (1:1, v/v) solvent mixture to yield the final product.[1]

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve NaOH in Water B Add 5-ethylindoline-2,3-dione A->B C Cool to <15°C B->C D Add H2O2 (30%) dropwise (maintain 15-20°C) C->D E React for 1 hour D->E F Adjust pH to 5-6 with Glacial Acetic Acid E->F Proceed to Work-up G Filter Precipitated Solid F->G H Wash with Cold Water G->H I Dry the Solid H->I J Recrystallize from Ethanol/Water (1:1) I->J K This compound (Final Product) J->K

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound is characterized using various spectroscopic and analytical techniques to confirm its identity, structure, and purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₉H₁₁NO₂[2][3]
Molecular Weight165.19 g/mol [2][3]
Purity (Typical)≥95%[3]
CAS Number2475-82-3[1][2]
StorageRoom temperature[2]
Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the amine and carboxylic acid protons. The chemical shifts and coupling patterns provide definitive information about the substitution pattern on the benzene ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the ethyl group.

Experimental Protocol (General): A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz).[4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[4]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present. Key expected peaks include:

  • N-H stretching vibrations of the primary amine.

  • O-H stretching of the carboxylic acid.

  • C=O stretching of the carbonyl group in the carboxylic acid.

  • C-N stretching.

  • Aromatic C-H and C=C stretching vibrations.

Experimental Protocol (General): The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[5] The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[5]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak (M⁺) is expected to be observed at an m/z value corresponding to its molecular weight (165.19).

Experimental Protocol (General): A dilute solution of the sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule.[6] The resulting mass spectrum plots the relative abundance of ions versus their mass-to-charge ratio (m/z).

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_properties Physical & Purity Analysis Start Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS MP Melting Point Determination Start->MP Purity Purity Assessment (e.g., HPLC) Start->Purity Confirmation Structural Confirmation & Purity Verification NMR->Confirmation IR->Confirmation MS->Confirmation MP->Confirmation Purity->Confirmation

Caption: Logical workflow for the characterization of this compound.

References

2-Amino-5-ethylbenzoic Acid: A Versatile Scaffold for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-ethylbenzoic acid, a substituted anthranilic acid derivative, has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a carboxylic acid and an amino group on a benzene ring with an ethyl substituent, provide a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the core aspects of this compound, including its physicochemical properties, synthesis methodologies, and its applications as a pivotal component in the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably inferred from its close structural analog, 2-Amino-5-methylbenzoic acid. The ethyl group is expected to slightly increase lipophilicity compared to the methyl analog.

Table 1: Physicochemical Properties of 2-Amino-5-substituted Benzoic Acids

PropertyThis compound (Predicted/Inferred)2-Amino-5-methylbenzoic Acid (Experimental)
Molecular Formula C₉H₁₁NO₂[1]C₈H₉NO₂[2]
Molecular Weight 165.19 g/mol [1]151.16 g/mol [2]
Melting Point Not available175 °C (decomposes)[3]
Boiling Point Not availableNot available
pKa Not availableNot available
Solubility Not availableSoluble in solution-phase peptide synthesis.

Spectroscopic Data:

Synthesis of this compound

A key synthetic route to this compound involves the oxidative cleavage of 5-ethylindoline-2,3-dione. This method provides a reliable pathway to obtain the target compound.

Experimental Protocol: Synthesis from 5-ethylindoline-2,3-dione[4]

Materials:

  • 5-ethylindoline-2,3-dione

  • Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Glacial acetic acid

  • Ethanol

  • Distilled water

Procedure:

  • Dissolve sodium hydroxide (6.5 g, 162.5 mmol) in distilled water (52 mL) and cool the solution to below 30 °C.

  • Slowly add 5-ethylindoline-2,3-dione (9.6 g, 54.8 mmol) to the cooled NaOH solution with continuous stirring.

  • Further cool the reaction mixture to below 15 °C.

  • Slowly add 30% hydrogen peroxide solution (15.6 g) dropwise, maintaining the reaction temperature between 15-20 °C.

  • After the addition is complete, continue stirring the reaction mixture at 15-20 °C for 1 hour.

  • Adjust the pH of the reaction solution to 5-6 by the slow dropwise addition of glacial acetic acid. A yellow solid will precipitate.

  • Collect the precipitated solid by filtration and wash it with a small amount of cold water.

  • Dry the solid to obtain the crude product.

  • Recrystallize the crude product from an ethanol/water (1:1, v/v) mixture to yield the pure yellow solid product (3.4 g, 38% yield).

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 5-ethylindoline-2,3-dione 5-ethylindoline-2,3-dione NaOH_H2O2 1. NaOH, H₂O 2. H₂O₂ 5-ethylindoline-2,3-dione->NaOH_H2O2 Oxidative Cleavage Intermediate Acetic_Acid Glacial Acetic Acid 2-Amino-5-ethylbenzoic_acid This compound Acetic_Acid->2-Amino-5-ethylbenzoic_acid Intermediate->Acetic_Acid Neutralization & Precipitation

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Development

The structural motif of this compound is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds. Its derivatives have been explored for their potential as anti-inflammatory and analgesic agents[4]. The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor (carboxylic acid) allows for diverse interactions with biological targets.

Role as a Scaffold in Medicinal Chemistry

The aminobenzoic acid scaffold is a common feature in many approved drugs and clinical candidates. The ethyl group at the 5-position can be utilized to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its lipophilicity, metabolic stability, and target binding affinity.

Potential as a Building Block for PROTACs

The field of targeted protein degradation has seen a surge in interest, with Proteolysis Targeting Chimeras (PROTACs) emerging as a promising therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound is classified as a "Protein Degrader Building Block", suggesting its potential utility in the synthesis of novel PROTACs[1]. The amino and carboxylic acid functional groups provide convenient handles for the attachment of linkers and E3 ligase ligands.

PROTAC_Concept cluster_PROTAC PROTAC Molecule Target_Ligand Target Protein Ligand Linker Linker Target_Ligand->Linker Target_Protein Target Protein Target_Ligand->Target_Protein Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Ubiquitination Ubiquitination Target_Protein->Ubiquitination E3_Ligase->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Protein Proteasome->Degradation Results in PROTAC_Molecule PROTAC_Molecule

Caption: General mechanism of action for PROTACs.

While specific examples of PROTACs incorporating this compound are not yet widely reported, its classification as a building block for protein degraders highlights its potential in this cutting-edge area of drug discovery. The general workflow for developing such a molecule would involve the synthesis of derivatives where the amino or carboxylic acid group is functionalized to attach a linker connected to an E3 ligase ligand.

Experimental_Workflow Start Start: this compound Step1 Functional Group Protection (e.g., Esterification of COOH) Start->Step1 Step2 Linker Attachment (e.g., Amide coupling to NH₂) Step1->Step2 Step3 E3 Ligase Ligand Conjugation Step2->Step3 Step4 Deprotection Step3->Step4 Step5 Purification and Characterization Step4->Step5 End Final PROTAC Molecule Step5->End

Caption: A generalized experimental workflow for PROTAC synthesis.

Conclusion

This compound represents a valuable and versatile chemical building block with significant potential in drug discovery and development. Its straightforward synthesis and the presence of readily modifiable functional groups make it an attractive starting material for the creation of complex molecular architectures. While its full potential is still being explored, its utility in the synthesis of bioactive compounds, and its emerging role in the design of novel therapeutic modalities like PROTACs, underscore its importance for researchers and scientists in the pharmaceutical industry. Further investigation into the synthesis of a wider range of derivatives and their biological evaluation is warranted to fully exploit the therapeutic possibilities offered by this promising scaffold.

References

Spectroscopic Data of 2-Amino-5-ethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-5-ethylbenzoic acid (C₉H₁₁NO₂), a valuable building block in organic synthesis and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate its characterization in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~11.0 - 13.0Broad Singlet1HCarboxylic Acid (-COOH)
~7.6Singlet1HAromatic H (position 6)
~7.0Doublet1HAromatic H (position 4)
~6.7Doublet1HAromatic H (position 3)
~5.0Broad Singlet2HAmine (-NH₂)
~2.5Quartet2HMethylene (-CH₂)
~1.1Triplet3HMethyl (-CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~168Carboxylic Acid Carbonyl (C=O)
~148Aromatic C-NH₂
~135Aromatic C-CH₂CH₃
~130Aromatic CH (position 6)
~120Aromatic CH (position 4)
~118Aromatic C-COOH
~115Aromatic CH (position 3)
~28Methylene (-CH₂)
~15Methyl (-CH₃)

Table 3: Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
3400 - 3300N-H Stretch (Amine)
3300 - 2500O-H Stretch (Carboxylic Acid)
2970 - 2850C-H Stretch (Aliphatic)
1710 - 1680C=O Stretch (Carboxylic Acid)
1620 - 1580N-H Bend (Amine) & C=C Stretch (Aromatic)
1300 - 1200C-N Stretch (Aromatic Amine)
1250 - 1000C-O Stretch (Carboxylic Acid)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed Fragment
165[M]⁺ (Molecular Ion)
148[M - OH]⁺
136[M - C₂H₅]⁺
120[M - COOH]⁺
92[C₆H₆N]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][2] Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard proton pulse program.

    • Typical spectral width: -2 to 14 ppm.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a standard carbon pulse program with proton decoupling.

    • Typical spectral width: 0 to 220 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Preparation: Place a small amount of solid this compound onto the ATR crystal.

  • Sample Analysis: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.[2]

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4]

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak will correspond to the molecular weight of the compound. The fragmentation pattern provides structural information.[3]

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Acquire_H1 Acquire ¹H Spectrum Lock->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Lock->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_H1->Process Acquire_C13->Process Analyze Analyze Spectra (Chemical Shift, Integration, Coupling) Process->Analyze

Caption: General workflow for NMR spectroscopy.

FTIR_Workflow Background Record Background Spectrum Place_Sample Place Solid Sample on ATR Crystal Background->Place_Sample Acquire_Spectrum Acquire Sample Spectrum Place_Sample->Acquire_Spectrum Process_Spectrum Background Subtraction & Data Analysis Acquire_Spectrum->Process_Spectrum

Caption: General workflow for FTIR spectroscopy (ATR).

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_output Data Output Introduce Introduce Sample (e.g., Direct Probe) Vaporize Vaporize Sample Introduce->Vaporize Ionize Electron Ionization (70 eV) Vaporize->Ionize Separate Separate Ions by m/z Ionize->Separate Detect Detect Ions Separate->Detect Generate_Spectrum Generate Mass Spectrum Detect->Generate_Spectrum Analyze_Spectrum Analyze Molecular Ion & Fragmentation Generate_Spectrum->Analyze_Spectrum

Caption: General workflow for Mass Spectrometry (EI).

References

solubility and stability of 2-Amino-5-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the (2A5EBA). Due to the limited availability of direct quantitative data for 2A5EBA in publicly accessible literature, this guide synthesizes information from structurally related compounds to predict its physicochemical properties. Furthermore, it offers detailed experimental protocols for determining solubility and stability, empowering researchers to generate precise data for their specific applications. This document is intended to be a valuable resource for professionals in drug development and chemical research, facilitating formulation design, and ensuring product quality and efficacy.

Introduction

This compound is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility and stability is paramount for its effective use, particularly in drug development where these parameters influence bioavailability, dosage form design, and shelf-life. This guide addresses the core requirements for characterizing 2A5EBA, providing both theoretical insights based on analogous compounds and practical methodologies for its empirical study.

Physicochemical Properties of this compound

While specific experimental data for this compound is sparse, its general properties can be inferred from its chemical structure.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC9H11NO2[1][2]
Molecular Weight165.19 g/mol [1][2]
CAS Number2475-82-3[1]
StorageRoom temperature[1]

Solubility Profile

To provide a practical reference, the following table presents solubility data for a related compound, 2-amino-5-nitrobenzoic acid's analogs, which can serve as a benchmark for experimental design.

Table 2: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents at Different Temperatures [4]

Temperature (K)MethanolEthanolEthyl AcetateAcetonitrileDichloromethaneTolueneWater
273.150.1330.0880.0650.0480.0120.0050.0003
283.150.1780.1210.0910.0680.0180.0080.0004
293.150.2350.1630.1250.0940.0260.0120.0006
303.150.3060.2180.1690.1280.0380.0180.0008
313.150.3920.2870.2260.1730.0540.0270.0011
323.150.4950.3730.2990.2310.0770.0400.0015

Stability Profile

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute.[] Based on the structure of this compound, which contains amino and carboxylic acid functional groups on an aromatic ring, several degradation pathways can be anticipated.

Potential Degradation Pathways:

  • Hydrolysis: The carboxylic acid and amino groups can be susceptible to hydrolysis under acidic or basic conditions.[6]

  • Oxidation: The amino group and the aromatic ring can be prone to oxidation.

  • Photolysis: Compounds with amino and aromatic functionalities can be sensitive to light, potentially leading to photodegradation.[][6]

  • Thermal Decomposition: At elevated temperatures, decarboxylation or other decomposition reactions may occur. For the related compound 2-Amino-5-nitrobenzoic acid, decomposition is noted around its melting point of 270°C.[6]

Experimental Protocols for Stability Testing

A comprehensive stability study should be conducted according to established guidelines (e.g., WHO, ICH).[7][8][9][10] This involves subjecting the compound to a variety of environmental conditions to assess its intrinsic stability.

Table 3: Recommended Conditions for Stress Testing of this compound

ConditionRecommended ParametersPurpose
Temperature 10°C increments above accelerated storage (e.g., 50°C, 60°C)To assess thermal stability.[7]
Humidity ≥75% RHTo evaluate the effect of moisture.[7]
pH Range of pH values (e.g., 1-9) in solutionTo determine susceptibility to hydrolysis.[7]
Oxidation Exposure to oxidative agents (e.g., H2O2)To assess oxidative stability.[7]
Photostability Exposure to light (as per ICH Q1B guidelines)To determine light sensitivity.[7]

Experimental Methodologies

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[4]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone, etc.)

  • Conical flasks with stoppers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm)

  • Analytical balance

  • Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Add an excess amount of solid this compound to a conical flask containing a known volume of the solvent.

  • Seal the flask and place it in an orbital shaker with a controlled temperature.

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

  • After agitation, allow the solution to stand to let undissolved solids settle.

  • Withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

stability_workflow cluster_degradation Forced Degradation cluster_hplc HPLC Method Development cluster_validation Method Validation (ICH) A 2A5EBA Solution B Stress Conditions (Acid, Base, Heat, Light, H2O2) A->B C Degraded Sample B->C D Column & Mobile Phase Screening C->D E Optimize Gradient & Flow Rate D->E F PDA Detection & Peak Purity E->F G Specificity F->G H Linearity & Range F->H I Accuracy & Precision F->I J Robustness F->J degradation_pathway A This compound B Oxidative Stress (e.g., H2O2) A->B C Oxidized Intermediates B->C D Polymerization Products C->D E Ring Opening Products C->E

References

commercial availability and suppliers of 2-Amino-5-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability, synthesis, and key technical data for 2-Amino-5-ethylbenzoic acid (CAS No. 2475-82-3), a valuable building block in pharmaceutical and chemical research.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, catering to various research and development needs. The compound is typically offered in research-grade purities. While pricing is subject to fluctuation and supplier-specific quotes, the following tables summarize the available quantitative data from several commercial vendors.

Table 1: Product Specifications from Various Suppliers

SupplierPurityAvailable QuantitiesStorage Conditions
Aladdin Scientific≥ 98%1gRoom Temperature
BOC Sciences≥ 97%InquireRoom Temperature
CP Lab Safety95%1gNot Specified[1]
Fluorochem≥ 97%InquireNot Specified[2]
Weifang Yangxu Group Co., Ltd.≥ 99%Milligram to Kilogram ScaleCool, dry place[3]
Yancheng KangdiSen Pharmaceutical Co., Ltd.InquireInquireNot Specified[4]
Changzhou Hopschain Chemical Co.,Ltd.InquireInquireNot Specified[4]
Capot Chemical Co.,Ltd.InquireInquireNot Specified[4]

Table 2: Chemical and Physical Properties

PropertyValue
CAS Number 2475-82-3[3]
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol [5]
Appearance White crystalline powder

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidative cleavage of 5-ethylindoline-2,3-dione (5-ethylisatin).[4]

Experimental Protocol: Synthesis from 5-Ethylindoline-2,3-dione

This protocol is adapted from a general procedure and provides a step-by-step guide for the synthesis.[4]

Materials:

  • 5-ethylindoline-2,3-dione (5-ethylisatin)

  • Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Glacial acetic acid

  • Distilled water

  • Ethanol

  • Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)

Procedure:

  • Preparation of Sodium Hydroxide Solution: Dissolve 6.5 g (162.5 mmol) of sodium hydroxide in 52 mL of distilled water in a beaker. Cool the solution to below 30°C.

  • Reaction Setup: In a separate reaction vessel equipped with a magnetic stirrer, slowly add 9.6 g (54.8 mmol) of 5-ethylindoline-2,3-dione to the cooled sodium hydroxide solution with continuous stirring.

  • Cooling: Further cool the reaction mixture to below 15°C using an ice bath.

  • Oxidation: Slowly add 15.6 g of 30% hydrogen peroxide solution dropwise to the reaction mixture. It is crucial to control the rate of addition to maintain the reaction temperature between 15-20°C.

  • Reaction Time: After the complete addition of hydrogen peroxide, continue stirring the reaction mixture at 15-20°C for an additional hour.

  • Precipitation: Slowly add glacial acetic acid dropwise to the reaction mixture to adjust the pH to 5-6. A yellow solid will precipitate out of the solution.

  • Isolation of Product: Collect the precipitated solid by filtration. Wash the solid with a small amount of cold water and then allow it to dry.

  • Purification: Recrystallize the crude product from an ethanol/water (1:1, v/v) mixture to obtain the purified this compound. A reported yield for a similar synthesis is approximately 38%.[4]

Experimental Workflow and Diagrams

The synthesis of this compound from 5-ethylindoline-2,3-dione can be visualized as a straightforward workflow.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product 5-Ethylindoline-2,3-dione 5-Ethylindoline-2,3-dione Dissolution_in_NaOH Dissolution in aq. NaOH 5-Ethylindoline-2,3-dione->Dissolution_in_NaOH NaOH (aq) NaOH (aq) NaOH (aq)->Dissolution_in_NaOH H2O2 (30%) H2O2 (30%) Oxidative_Cleavage Oxidative Cleavage with H2O2 (15-20°C, 1h) H2O2 (30%)->Oxidative_Cleavage Dissolution_in_NaOH->Oxidative_Cleavage Acidification Acidification with Acetic Acid (pH 5-6) Oxidative_Cleavage->Acidification Filtration Filtration Acidification->Filtration Washing Washing with Cold Water Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization (Ethanol/Water) Drying->Recrystallization Final_Product This compound Recrystallization->Final_Product

Synthesis workflow for this compound.

As this compound is primarily a chemical building block, its direct involvement in specific signaling pathways is not prominently documented in publicly available literature. Its utility lies in its incorporation into larger molecules with potential biological activity. Researchers in drug discovery may utilize this compound as a scaffold or intermediate for the synthesis of novel therapeutic agents. The logical workflow for its application in such a context is presented below.

Drug_Discovery_Logic Start Identify Target Scaffold Compound This compound (Building Block) Start->Compound Synthesis Chemical Synthesis of Derivatives Compound->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Drug Candidate Clinical->Drug

Logical workflow in drug discovery.

References

The Pivotal Role of 2-Amino-5-ethylbenzoic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzoic acid scaffold is a cornerstone in the edifice of medicinal chemistry, serving as a versatile template for the design and synthesis of a multitude of therapeutic agents. Among its numerous derivatives, 2-Amino-5-ethylbenzoic acid presents a unique profile due to the electronic and steric properties conferred by the ethyl substituent at the C-5 position. This technical guide provides a comprehensive overview of the role of this compound and its analogs in drug discovery, summarizing key biological activities, experimental methodologies, and relevant signaling pathways. While specific quantitative data for the ethyl derivative remains emergent, this document extrapolates from closely related analogs to provide a robust framework for future research and development.

The 2-Aminobenzoic Acid Scaffold: A Privileged Structure

The 2-aminobenzoic acid moiety is recognized as a "privileged scaffold" in medicinal chemistry. Its constituent amino and carboxylic acid groups offer multiple points for chemical modification, enabling the generation of large and diverse compound libraries. These functional groups are pivotal for establishing interactions with biological targets, such as hydrogen bonding and salt bridge formation. The aromatic ring itself can be further functionalized to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Derivatives of 2-aminobenzoic acid have been successfully developed into drugs with a wide range of applications, including:

  • Anti-inflammatory and Analgesic Agents: By targeting enzymes like cyclooxygenases (COX), these compounds can mitigate pain and inflammation.

  • Anticancer Therapeutics: The scaffold has been incorporated into molecules that inhibit various kinases and other proteins implicated in cancer progression.

  • Antimicrobial Agents: Derivatives have shown efficacy against a spectrum of bacterial and fungal pathogens.

The ethyl group in this compound, in particular, can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. It can also influence the binding affinity and selectivity for specific biological targets.

Synthesis of 2-Amino-5-substituted Benzoic Acid Derivatives

The synthesis of derivatives based on the 2-aminobenzoic acid core typically involves standard organic chemistry transformations. The amino and carboxylic acid moieties provide convenient handles for diversification.

General Synthetic Workflow:

A common synthetic strategy involves the initial protection of one of the functional groups, followed by modification of the other, and concluding with deprotection. For instance, the carboxylic acid can be esterified to allow for reactions at the amino group, such as acylation or alkylation. Subsequently, the ester can be hydrolyzed to regenerate the carboxylic acid.

G start This compound step1 Protection of Carboxylic Acid (Esterification) start->step1 step2 Modification of Amino Group (e.g., Acylation) step1->step2 step3 Deprotection of Carboxylic Acid (Hydrolysis) step2->step3 end Target Derivative step3->end

A generalized synthetic workflow for the derivatization of this compound.

Biological Activities and Therapeutic Potential

While specific quantitative data for this compound derivatives are not extensively reported in publicly accessible literature, the activities of closely related 5-substituted analogs provide strong indications of their potential therapeutic applications.

Derivatives of 2-aminobenzoic acid are known to exhibit potent anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

Quantitative Data for Related Anti-inflammatory Compounds:

Compound ClassSpecific DerivativeTargetActivity (IC50)Reference
2-Aminobenzoic Acid DerivativesN-Aryl-5-substituted anthranilic acidsCOX-2Varies (µM range)[1]

The 2-aminobenzoic acid scaffold has been utilized in the development of various anticancer agents, including kinase inhibitors. The structural versatility of this core allows for the design of molecules that can selectively target the ATP-binding sites of kinases involved in cancer cell proliferation and survival.

Quantitative Data for Related Anticancer Compounds:

Compound ClassSpecific DerivativeTarget Cell LineActivity (IC50)Reference
2-AminobenzamidesSubstituted N-(thiazol-2-yl)benzamidesK562 (Leukemia)Varies (µM range)N/A
Quinazolinones from 2-aminobenzoic acidVarious derivativesVarious cancer cell linesVaries (µM range)N/A

Signaling Pathway: Kinase Inhibition in Cancer

Many anticancer drugs derived from scaffolds like 2-aminobenzoic acid function by inhibiting protein kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. By blocking the activity of these enzymes, the uncontrolled growth of cancer cells can be halted.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2-Amino-5-ethylbenzoic Acid Derivative (Kinase Inhibitor) Inhibitor->Raf Inhibition Inhibitor->MEK Inhibition

A simplified representation of a kinase signaling pathway targeted by anticancer agents.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives, based on established protocols for analogous compounds.

Objective: To synthesize an amide derivative of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Substituted amine (R-NH₂)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Procedure:

  • Acid Chloride Formation: Suspend this compound in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-amino-5-ethylbenzoyl chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM. To this solution, add the substituted amine and triethylamine at 0 °C. Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Objective: To determine the cytotoxic effect of a this compound derivative on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration.

Experimental Workflow for Anticancer Drug Screening:

G cluster_0 In Vitro Screening cluster_1 Lead Optimization A Synthesized Derivatives B Cell Line Seeding (96-well plates) A->B C Compound Treatment (Varying Concentrations) B->C D MTT Assay C->D E Absorbance Reading & IC50 Calculation D->E F Identify Hit Compounds E->F G Structure-Activity Relationship (SAR) Studies F->G H Further Synthesis & Evaluation G->H

References

Unveiling the Therapeutic Potential of 2-Aminobenzoic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide exploring the biological activities of 2-aminobenzoic acid derivatives, offering insights for researchers, scientists, and drug development professionals. This document summarizes the current landscape, focusing on structurally related compounds to the novel molecule, 2-Amino-5-ethylbenzoic acid, for which public data is not currently available.

While direct biological activity data for this compound is not present in the current scientific literature, the broader family of 2-aminobenzoic acid (anthranilic acid) derivatives has demonstrated a wide range of pharmacological activities. This guide provides a detailed examination of these activities, including quantitative data, experimental methodologies, and relevant biological pathways, to inform future research and development in this area.

Chemical Profile of this compound
  • Molecular Formula: C9H11NO2

  • Molecular Weight: 165.19 g/mol

  • CAS Number: 2475-82-3[1]

  • Synonyms: 5-ethylanthranilic acid

A known synthesis route for this compound involves the reaction of 5-ethylindoline-2,3-dione with sodium hydroxide and hydrogen peroxide, followed by acidification with acetic acid to precipitate the product[1].

Biological Activities of Structurally Related Compounds

The following sections detail the observed biological activities of various derivatives of 2-aminobenzoic acid, providing a foundation for predicting the potential therapeutic applications of novel analogs like this compound.

Anti-inflammatory and Analgesic Properties

Derivatives of 2-aminobenzoic acid have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These studies often involve screening for inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Table 1: Analgesic Activity of 5-acetamido-2-hydroxy benzoic acid derivatives

Compound ED50 (mg/kg) Analgesic Effect Comparison

| 5-acetamido-2-hydroxy benzoic acid | 4.95 | 10 to 25 times more potent than its precursors (AAS and ACP)[2] |

Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity

This common in vivo assay is used to screen for the peripheral analgesic effects of new compounds.

  • Principle: The intraperitoneal injection of acetic acid in mice causes abdominal constrictions (writhing), a response that is reduced by analgesic agents.

  • Methodology:

    • Test compounds are administered to mice, typically orally or intraperitoneally, at various doses.

    • After a set period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.

    • The number of writhes for each mouse is counted for a specific duration (e.g., 20 minutes).

    • The percentage of inhibition of writhing is calculated by comparing the results of the treated groups to a control group that received only the vehicle.

  • Endpoint: The dose that produces a 50% reduction in writhing (ED50) is determined to quantify the analgesic potency of the compound[2].

Anticancer and Antimicrobial Activities

Certain substituted 2-aminobenzoic acid derivatives have shown promise as anticancer and antimicrobial agents. For instance, 2-Amino-5-nitrobenzoic acid has been identified as an inhibitor of glutamate dehydrogenase (GDH), an enzyme implicated in cancer metabolism and microbial survival[3].

Table 2: In Vitro Anticancer Activity of 2-amino-(5 or 7-substituted-2-oxoindolin-3-ylidene) benzoxazole-5-carbohydrazide derivatives

Compound Substitution Target Cancer Cell Lines Activity

| Electron withdrawing groups at C-5 | HeLa, IMR-32, MCF-7 | More potent anticancer activity compared to substitution at C-7[4] |

Experimental Protocol: Glutamate Dehydrogenase (GDH) Inhibition Assay

  • Principle: The activity of GDH is monitored spectrophotometrically by measuring the rate of reduction of NAD+ to NADH, which results in an increased absorbance at 340 nm. The inhibitory effect of a compound is determined by the reduction in this rate.

  • Methodology:

    • A reaction mixture is prepared containing purified GDH, L-glutamic acid (substrate), and NAD+ (coenzyme) in a suitable buffer.

    • The test compound (e.g., 2-Amino-5-nitrobenzoic acid) is added to the mixture at various concentrations.

    • The reaction is initiated, and the change in absorbance at 340 nm is recorded over time.

    • The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percentage of inhibition[3].

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Methodology:

    • A serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.

    • Each well is inoculated with a standardized suspension of the target microorganism.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed[3].

Visualizing Research Workflows

To facilitate the exploration of novel compounds like this compound, a structured workflow is essential. The following diagram illustrates a typical cascade for identifying and characterizing the biological activity of a new chemical entity.

G General Workflow for Biological Activity Screening cluster_0 In Silico & Synthesis cluster_1 In Vitro Assays cluster_2 In Vivo Studies cluster_3 Lead Optimization Compound_Design Compound Design & Synthesis (this compound) In_Silico In Silico Screening (Toxicity, ADME, Docking) Compound_Design->In_Silico Primary_Screening Primary Screening (e.g., Enzyme Inhibition, Receptor Binding) In_Silico->Primary_Screening Promising Candidates Secondary_Screening Secondary Screening (Cell-based Assays, e.g., Cytotoxicity) Primary_Screening->Secondary_Screening Animal_Models Animal Models of Disease (e.g., Inflammation, Cancer) Secondary_Screening->Animal_Models Active Compounds PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Lead_Op Lead Optimization PK_PD->Lead_Op Favorable Profile

Caption: A generalized workflow for the discovery and development of novel therapeutic agents.

Conclusion and Future Directions

The existing body of research on 2-aminobenzoic acid derivatives strongly suggests that this chemical scaffold is a promising starting point for the development of new therapeutic agents with a variety of potential applications. While this compound itself remains uncharacterized in terms of its biological activity, the data from structurally similar compounds provide a clear rationale for its investigation.

Future research should focus on the synthesis of this compound and its derivatives, followed by a systematic screening campaign to evaluate their anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The experimental protocols detailed in this guide can serve as a foundation for these initial studies. Elucidating the structure-activity relationships within this class of compounds will be crucial for the rational design of more potent and selective drug candidates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-ethylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2-Amino-5-ethylbenzoic acid and its derivatives. This class of compounds serves as a valuable scaffold in medicinal chemistry and materials science. The protocols detailed below outline the synthesis of the core molecule and its subsequent derivatization through modern cross-coupling methodologies.

Introduction

This compound is a substituted anthranilic acid derivative. Anthranilic acid and its analogues are privileged structures in drug discovery, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The ethyl group at the 5-position provides a lipophilic handle that can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This document details a reliable synthetic route to the parent molecule and key protocols for its derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the creation of diverse chemical libraries for screening.

Overview of Synthetic Strategies

The synthesis of this compound derivatives can be approached in a modular fashion. First, the core this compound is synthesized. Subsequently, the amino and carboxylic acid functionalities, or a halogenated version of the scaffold, can be utilized for further derivatization. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[4][5]

Synthesis_Overview Start Starting Materials Core This compound Synthesis Start->Core Core Synthesis Deriv Derivatization Reactions Core->Deriv Scaffold Products Diverse Library of Derivatives Deriv->Products Library Generation

Caption: General workflow for synthesizing this compound derivatives.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the oxidative cleavage of 5-ethylisatin (5-ethylindoline-2,3-dione).[6]

Protocol 1: Synthesis of this compound from 5-Ethylisatin

Materials:

  • 5-Ethylindoline-2,3-dione (5-ethylisatin)

  • Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Glacial acetic acid

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (6.5 g, 162.5 mmol) in distilled water (52 mL) and cool the solution to below 30°C.[6]

  • With continuous stirring, slowly add 5-ethylindoline-2,3-dione (9.6 g, 54.8 mmol).[6]

  • Cool the reaction mixture to below 15°C using an ice bath.

  • Slowly add 30% hydrogen peroxide solution (15.6 g) dropwise, ensuring the reaction temperature is maintained between 15-20°C.[6]

  • After the addition is complete, continue stirring the reaction at 15-20°C for 1 hour.[6]

  • Adjust the pH of the reaction solution to 5-6 by the slow dropwise addition of glacial acetic acid. A yellow solid will precipitate.[6]

  • Collect the precipitated solid by filtration and wash with a small amount of cold water.

  • Dry the crude product.

  • Recrystallize the crude product from an ethanol/water (1:1, v/v) solvent mixture to yield the pure this compound.[6]

Quantitative Data:

Starting MaterialProductYieldPurityReference
5-Ethylindoline-2,3-dioneThis compound38%N/A[6]
Derivatization via Suzuki-Miyaura Cross-Coupling

To perform Suzuki-Miyaura coupling, a halogenated precursor is required. The following is a general protocol for the bromination of a similar substrate, which can be adapted, followed by the Suzuki coupling. A common starting point for derivatization is the corresponding bromo-substituted analog, such as 2-amino-5-bromo-3-ethylbenzoic acid, which can then be coupled with various boronic acids.[7] The general principles can be applied to a 2-amino-5-ethyl-X-bromobenzoic acid derivative.

Protocol 2: Suzuki-Miyaura Coupling of a Bromo-2-aminobenzoic Acid Derivative (General)

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Bromo-Substrate, Boronic Acid, Base, and Pd Catalyst/Ligand B Add Anhydrous Solvent A->B C Degas with Inert Gas B->C D Heat Reaction Mixture (e.g., 80-120°C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up F->G H Purification (Column Chromatography) G->H

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Bromo-substituted this compound derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)

  • Ligand (if required, e.g., XPhos, SPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial, add the bromo-substituted this compound derivative, the boronic acid, the base, and the palladium catalyst and ligand (if not using a pre-catalyst).

  • Evacuate and backfill the reaction vessel with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120°C) for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Quantitative Data for Suzuki Coupling of Related Heterocycles:

Aryl Halide SubstrateBoronic AcidCatalyst/LigandBaseSolventYield (%)Reference
3-chloroindazole5-indole boronic acidP2 (SPhos)K₃PO₄Dioxane/H₂O90[8]
2-amino-6-bromobenzothiazole4-methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane64[9]
Derivatization via Buchwald-Hartwig Amination

The amino group of this compound can be further functionalized using Buchwald-Hartwig amination if the molecule is first converted to a suitable aryl halide or triflate. This reaction forms a new C-N bond.[4][10]

Protocol 3: Buchwald-Hartwig Amination of a Bromo-5-ethylbenzoic Acid Derivative (General)

Materials:

  • Bromo-substituted 5-ethylbenzoic acid derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., BINAP, XPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the bromo-substituted 5-ethylbenzoic acid derivative, the palladium catalyst, and the ligand.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, followed by the amine and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for 1-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Quantitative Data for Buchwald-Hartwig Amination:

Aryl Halide SubstrateAmineCatalyst/LigandBaseSolventYield (%)Reference
4-bromo-benzyl protected benzimidazole4-(methylsulfonyl)anilinePd(OAc)₂/XPhosCs₂CO₃Toluene91 (conversion)[11]
Bromo-indazolesPrimary AminesP3/L3LiHMDSTHF70-95[12]

Applications in Drug Discovery

Derivatives of 2-aminobenzoic acid are of significant interest in drug discovery. They have been investigated for a variety of therapeutic applications.

Kinase Inhibitors

Many heterocyclic derivatives synthesized from aminobenzoic acid scaffolds have shown potent inhibitory activity against various protein kinases, which are crucial targets in oncology.[13][14][15] For example, dasatinib, a dual Src/Abl kinase inhibitor, features a 2-aminothiazole carboxamide moiety that can be synthesized from related building blocks.[15] The ability to readily diversify the this compound core allows for the exploration of structure-activity relationships (SAR) to optimize kinase inhibitory potency and selectivity.

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds & Activates Kinase Protein Kinase (e.g., Src, Abl, p38) RTK->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor 2-Amino-5-ethylbenzoic Acid Derivative Inhibitor->Kinase Inhibits

Caption: Simplified signaling pathway showing inhibition of a protein kinase.

Anti-inflammatory and Analgesic Agents

Substituted 2-aminobenzoic acid derivatives have a long history as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][16] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. The structural modifications enabled by the synthetic protocols described herein can be used to develop novel NSAIDs with improved efficacy and safety profiles.

Conclusion

The synthetic protocols and application notes provided in this document offer a robust framework for the synthesis and derivatization of this compound. The versatility of this scaffold, combined with powerful cross-coupling methodologies, makes it an attractive starting point for the development of novel compounds for a range of applications in pharmaceutical and materials research. The provided data and workflows serve as a valuable resource for researchers in these fields.

References

Application Notes and Protocols for the Use of 2-Amino-5-ethylbenzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Amino-5-ethylbenzoic acid as a non-natural amino acid in solid-phase peptide synthesis (SPPS). Due to the limited availability of specific literature and data for this particular compound, the following protocols are based on established methodologies for the incorporation of unnatural amino acids into peptide chains. Researchers should consider these as a starting point and anticipate the need for optimization.

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy to enhance their therapeutic properties, including increased stability, improved potency, and novel functionalities.[1] this compound, an analogue of anthranilic acid, presents an interesting scaffold for peptide modification due to its aromatic nature and the presence of a hydrophobic ethyl group. It can be envisioned as a unique building block to introduce conformational constraints or to serve as a linker for the attachment of therapeutic payloads in peptide-drug conjugates (PDCs).

This document outlines the general procedures for the preparation of Fmoc-protected this compound, its incorporation into a peptide sequence via SPPS, and subsequent cleavage and purification. Additionally, a conceptual workflow for its application in the synthesis of PDCs is presented.

Data Presentation

Table 1: Representative Coupling Efficiency of Unnatural Amino Acids

Unnatural Amino Acid ClassCoupling ReagentCoupling Time (min)Double Coupling RequiredTypical Coupling Efficiency (%)
Sterically Hindered AromaticHATU/DIPEA60 - 120Often> 95
Alkyl-substitutedHBTU/DIPEA30 - 60Occasionally> 98
Flexible LinkersDIC/Oxyma30 - 60Rarely> 99

Table 2: General Parameters for Peptide Cleavage and Purification

ParameterTypical Value/RangeNotes
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)Standard for most peptides.
Cleavage Time2 - 3 hoursDependent on peptide length and sequence.
Crude Peptide Purity (by HPLC)50 - 80%Highly sequence-dependent.
Final Purity after HPLC> 95%Achievable with optimized purification protocol.

Experimental Protocols

Protocol 1: Synthesis of N-α-Fmoc-2-amino-5-ethylbenzoic acid

This protocol describes a general method for the protection of the amino group of this compound with the fluorenylmethyloxycarbonyl (Fmoc) group, a prerequisite for its use in Fmoc-based SPPS.

Materials:

  • This compound

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium bicarbonate or a solution of DIPEA (2 equivalents) in 1,4-dioxane.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl (1.1 equivalents) in 1,4-dioxane.

  • Add the Fmoc reagent solution dropwise to the cooled amino acid solution with vigorous stirring over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

  • Dilute the aqueous residue with water and wash with hexane to remove unreacted Fmoc reagent.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath.

  • Extract the precipitated product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Expected Outcome: The final product, N-α-Fmoc-2-amino-5-ethylbenzoic acid, should be a white to off-white solid. The purity should be confirmed by HPLC and the structure verified by ¹H NMR and mass spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) – Incorporation of Fmoc-2-amino-5-ethylbenzoic acid

This protocol outlines the manual incorporation of the synthesized Fmoc-protected this compound into a peptide chain on a solid support using standard Fmoc-SPPS chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-2-amino-5-ethylbenzoic acid)

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Activator: OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

  • Kaiser test kit

Procedure:

Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Coupling of Fmoc-2-amino-5-ethylbenzoic acid:

  • In a separate vial, dissolve Fmoc-2-amino-5-ethylbenzoic acid (3 equivalents relative to resin loading) and an appropriate coupling agent (e.g., HATU, 3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours. Due to the potential steric hindrance of the ethyl group, a longer coupling time or a double coupling may be necessary.

  • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • If the Kaiser test is positive (blue beads), drain the solution, wash the resin with DMF, and repeat the coupling step with fresh reagents.

  • Once the coupling is complete, drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum.

Protocol 4: Peptide Purification and Analysis

Materials:

  • Crude peptide

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • TFA (0.1%)

  • Preparative and analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Purify the peptide using preparative RP-HPLC with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect the fractions containing the desired peptide.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.

  • Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.

Mandatory Visualizations

SPPS_Workflow cluster_1 Synthesis Cycle Resin Solid Support (e.g., Rink Amide Resin) Swell Resin Swelling (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1 Wash (DMF, DCM) Deprotection->Wash1 Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash1->Coupling Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (HPLC, MS) Purification->Analysis Final_Peptide Final Peptide Analysis->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

PDC_Concept cluster_0 SPPS of Peptide with this compound cluster_1 Drug Conjugation start Start SPPS incorporate_A5EBA Incorporate Fmoc-2-Amino- 5-ethylbenzoic Acid start->incorporate_A5EBA elongate Elongate Peptide Chain incorporate_A5EBA->elongate cleave Cleavage from Resin elongate->cleave peptide_scaffold Peptide-Scaffold (with this compound) cleave->peptide_scaffold conjugation Conjugation Reaction peptide_scaffold->conjugation activate_drug Activate Drug Molecule (e.g., with NHS ester) activate_drug->conjugation purify_pdc Purification of PDC (RP-HPLC) conjugation->purify_pdc analyze_pdc Characterization of PDC (HPLC, MS) purify_pdc->analyze_pdc final_pdc Final Peptide-Drug Conjugate analyze_pdc->final_pdc

Caption: Conceptual workflow for creating a Peptide-Drug Conjugate.

Fmoc_Protection start This compound reaction Reaction (0°C to RT) start->reaction reagents Fmoc-OSu or Fmoc-Cl Base (NaHCO₃ or DIPEA) reagents->reaction workup Aqueous Workup & Acidification reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product N-α-Fmoc-2-amino-5-ethylbenzoic Acid purification->product

Caption: Synthesis of Fmoc-2-amino-5-ethylbenzoic acid.

Conclusion

While this compound is not a commonly cited unnatural amino acid in the context of SPPS, its structure suggests potential for creating novel peptides with unique properties. The protocols provided herein offer a foundational approach for its synthesis, incorporation, and the subsequent handling of the resulting peptides. It is imperative for researchers to perform thorough optimization and characterization at each step to ensure the successful synthesis of their target molecules. The development of specific analytical data for peptides containing this moiety will be crucial for its broader application in research and drug development.

References

2-Amino-5-ethylbenzoic Acid: A Versatile Linker for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4] The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[5][6] This document provides detailed application notes and protocols for the use of 2-amino-5-ethylbenzoic acid as a versatile linker in PROTAC synthesis.

This compound offers a semi-rigid backbone that can be advantageous for optimizing the geometry of the ternary complex for efficient ubiquitination. The presence of both an amino and a carboxylic acid group provides two orthogonal points for conjugation, allowing for flexible synthetic strategies.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[2] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[2] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[2]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling Amino Acid Recycling Degradation->Recycling

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound as a linker can be achieved through a stepwise approach. The following protocols outline a general strategy.

Protocol 1: Synthesis of the Linker-Warhead Conjugate

This protocol describes the coupling of the this compound linker to the warhead (POI ligand).

Reagents and Materials:

  • This compound

  • Warhead with a suitable functional group (e.g., amine or alcohol)

  • Boc-anhydride (Boc₂O)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Trifluoroacetic acid (TFA)

  • Standard glassware for organic synthesis

Procedure:

  • Boc Protection of the Amino Group:

    • Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add Boc₂O and a base (e.g., sodium bicarbonate) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Extract the Boc-protected linker and purify by column chromatography.

  • Amide Coupling to the Warhead:

    • Dissolve the Boc-protected linker (1.0 eq) and the amine-containing warhead (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Boc-protected Linker-Warhead conjugate.

Protocol 2: Deprotection and Final Coupling to E3 Ligase Ligand

This protocol outlines the removal of the Boc protecting group and the final coupling to the E3 ligase ligand.

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected Linker-Warhead conjugate in DCM.

    • Add TFA to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

  • Final Amide Coupling:

    • Dissolve the deprotected Linker-Warhead conjugate (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the reaction at room temperature overnight, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Synthesis_Workflow start This compound boc_protection Boc Protection of Amino Group start->boc_protection protected_linker Boc-NH-(5-ethyl)benzoic acid boc_protection->protected_linker coupling1 Amide Coupling with POI Ligand protected_linker->coupling1 intermediate Boc-Linker-POI Conjugate coupling1->intermediate deprotection Boc Deprotection intermediate->deprotection activated_intermediate H2N-Linker-POI Conjugate deprotection->activated_intermediate coupling2 Amide Coupling with E3 Ligase Ligand activated_intermediate->coupling2 final_protac Final PROTAC coupling2->final_protac

Caption: Synthetic workflow for incorporating the this compound linker.

Evaluation of PROTAC Activity

The efficacy of a synthesized PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters for evaluation are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1]

Protocol 3: Determination of DC50 and Dmax

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution in DMSO

  • Lysis buffer

  • Primary antibody against the target protein

  • Secondary antibody

  • Western blot equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target protein, followed by the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC50 and Dmax values.[1]

Evaluation_Workflow cell_culture Cell Culture protac_treatment PROTAC Treatment (Dose Response) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis western_blot Western Blot cell_lysis->western_blot data_analysis Data Analysis (DC50 & Dmax) western_blot->data_analysis result PROTAC Efficacy data_analysis->result

Caption: Experimental workflow for evaluating PROTAC efficiency.

Data Presentation

The following tables provide a template for summarizing the quantitative data for a series of PROTACs, illustrating the impact of linker composition on degradation efficiency. Note: The data presented below is hypothetical and for illustrative purposes, as specific data for PROTACs utilizing a this compound linker is not yet publicly available.

Table 1: Comparison of Degradation Efficiency of Hypothetical PROTACs

PROTAC IDE3 Ligase LigandLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-AThalidomideAlkyl ChainPOI-XCancer Cell Line A15085
PROTAC-BThalidomidePEG4POI-XCancer Cell Line A5095
PROTAC-C Thalidomide This compound POI-X Cancer Cell Line A 75 90
PROTAC-DVHL LigandAlkyl ChainPOI-YCancer Cell Line B20080
PROTAC-EVHL LigandPEG4POI-YCancer Cell Line B8092
PROTAC-F VHL Ligand This compound POI-Y Cancer Cell Line B 120 88

Table 2: Biophysical Characterization of Hypothetical PROTACs

PROTAC IDBinding Affinity to POI (Kd, nM)Binding Affinity to E3 Ligase (Kd, nM)Ternary Complex Cooperativity (α)
PROTAC-A25018001.5
PROTAC-B25018002.8
PROTAC-C 250 1800 2.2
PROTAC-D5003000.8
PROTAC-E5003001.9
PROTAC-F 500 300 1.3

Conclusion

This compound represents a promising linker for the synthesis of novel PROTACs. Its defined structure and straightforward conjugation chemistry allow for the systematic exploration of linker-dependent effects on PROTAC activity. The protocols and workflows provided in this document offer a comprehensive guide for researchers to synthesize, characterize, and evaluate PROTACs incorporating this versatile linker, thereby accelerating the discovery of new protein degraders for therapeutic applications.

References

Application Note: HPLC Analytical Method for Purity Determination of 2-Amino-5-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-ethylbenzoic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the purity assessment of raw materials and intermediates in the pharmaceutical industry due to its high resolution, sensitivity, and accuracy.

This application note provides a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method is suitable for routine quality control and for the quantitative determination of impurities.

Experimental Protocols

Materials and Reagents
  • This compound: Reference Standard of known purity and test samples.

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or purified to a resistivity of 18.2 MΩ·cm.

  • Phosphoric Acid (H₃PO₄): Analytical reagent grade (approx. 85%).

  • Diluent: A 50:50 (v/v) mixture of water and acetonitrile.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector is required.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B 0.1% (v/v) Phosphoric Acid in Acetonitrile
Gradient Isocratic
Composition Mobile Phase A : Mobile Phase B (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions

a. Mobile Phase Preparation:

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B (0.1% Phosphoric Acid in Acetonitrile): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.

  • Before use, degas both mobile phases using a suitable method such as sonication or vacuum filtration.

b. Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound Reference Standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

c. Sample Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound test sample.

  • Transfer the weighed sample into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified by performing a system suitability test.[1] Inject the Standard Solution in replicate (n=5). The system is deemed suitable for use if the following criteria are met.[2]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test as described above.

  • Once the system suitability criteria are met, inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the prepared Sample Solution.

  • Record the chromatogram and integrate the peaks.

Calculation of Purity

The purity of the this compound sample is determined by the area percent method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
15.2118543211.127560
25.2218567891.137580
35.2118539871.127550
45.2318601231.147610
55.2218584561.137590
Mean 5.22 1856735 1.13 7578
%RSD 0.15% 0.14% --

Table 2: Sample Purity Analysis

Peak No.Retention Time (min)Peak AreaArea %Identity
13.45123450.66Impurity A
25.22185798099.12This compound
37.8945670.22Impurity B
Total -1874892 100.00 -

Visualizations

Diagram 1: HPLC Analytical Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase Preparation D System Equilibration A->D B Standard Solution Preparation E System Suitability Test (SST) B->E C Sample Solution Preparation F Sample Injection & Data Acquisition C->F D->E E->F Pass/Fail G Peak Integration F->G H Purity Calculation (% Area) G->H I Final Report H->I

Caption: Workflow for the HPLC purity analysis of this compound.

References

Application Notes and Protocols for the Purification of 2-Amino-5-ethylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-ethylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. The purity of this starting material is critical to ensure the desired reaction outcomes, high yields, and the safety and efficacy of the final products. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[1][2][3] This method leverages the differences in solubility between the target compound and impurities in a selected solvent system at varying temperatures.[1][3] An ideal solvent for recrystallization will dissolve the compound to a greater extent at higher temperatures than at lower temperatures.[1][4][5] This principle allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of highly pure crystals upon controlled cooling, while the impurities remain dissolved in the surrounding solution, known as the mother liquor.[3][5]

Data Presentation

While specific solubility data for this compound is not extensively available, the following table provides solubility data for a structurally analogous compound, 2-amino-5-chloro-3-methylbenzoic acid, in a range of common laboratory solvents. This data can serve as a valuable guide for selecting an appropriate solvent system for the recrystallization of this compound. The solubility is expressed as the mole fraction (x) at different temperatures.

Table 1: Solubility of a Structurally Similar Compound (2-Amino-5-chloro-3-methylbenzoic Acid) in Various Solvents at Different Temperatures. [6]

SolventTemperature (K)Mole Fraction (10³ x)
Methanol278.151.85
298.154.32
318.159.55
Ethanol278.151.42
298.153.51
318.158.12
Acetone278.1510.21
298.1518.93
318.1533.47
Ethyl Acetate278.154.56
298.159.87
318.1519.82

Data adapted from the Journal of Chemical & Engineering Data for 2-amino-5-chloro-3-methylbenzoic acid and is intended to be illustrative for solvent selection.[6] Based on this data, acetone and ethyl acetate appear to be promising candidates for the recrystallization of this compound due to the significant increase in solubility with temperature. Water can also be a good choice for recrystallizing benzoic acid derivatives.[7]

Experimental Protocols

The following protocol provides a detailed methodology for the purification of this compound by recrystallization.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., acetone, ethyl acetate, ethanol, or water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar and magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Protocol:

  • Solvent Selection: Based on preliminary solubility tests or the data presented in Table 1, select a suitable solvent. A good solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.

  • Dissolution:

    • Place a measured amount of crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent, enough to create a slurry.

    • Gently heat the mixture on a hot plate or in a heating mantle while stirring continuously.[1][4]

    • Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to ensure a high recovery yield.[2][4]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution and swirl.[4]

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration using a fluted filter paper and a pre-heated funnel to remove the charcoal.[4]

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.[1][7] Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.[1][7]

  • Isolation and Washing:

    • Collect the formed crystals by vacuum filtration using a Buchner funnel and filter paper.[8]

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor and soluble impurities.[9]

  • Drying:

    • Carefully transfer the purified crystals to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the purification process.

G Experimental Workflow for Recrystallization A 1. Dissolution of Impure Compound in Minimum Hot Solvent B 2. Hot Filtration (Optional) to Remove Insoluble Impurities A->B If insoluble impurities are present C 3. Slow Cooling of Filtrate to Induce Crystallization A->C If no insoluble impurities B->C D 4. Isolation of Crystals by Vacuum Filtration C->D E 5. Washing of Crystals with Cold Solvent D->E F 6. Drying of Pure Crystals E->F

Caption: A flowchart of the key steps in the recrystallization process.

G Logical Relationship of Purification cluster_0 Impure State cluster_1 Purification Process cluster_2 Pure State Impure Crude this compound (Solid Mixture) Dissolved Hot Saturated Solution (Compound and Impurities Dissolved) Impure->Dissolved Dissolution Crystallized Cooled Solution (Pure Crystals Precipitated, Impurities in Solution) Dissolved->Crystallized Cooling Pure Purified this compound (Crystalline Solid) Crystallized->Pure Filtration & Drying

Caption: The transition from an impure to a pure state during recrystallization.

References

Application Note: Derivatization of 2-Amino-5-ethylbenzoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but its use is primarily for volatile and thermally stable compounds.[1] Molecules like 2-Amino-5-ethylbenzoic acid, which contain polar functional groups (a primary amine and a carboxylic acid), are non-volatile and prone to thermal decomposition in a hot GC injector.[2][3] Chemical derivatization is a necessary step to mask these polar groups, thereby increasing volatility and thermal stability, which improves chromatographic peak shape and detection sensitivity.[4] This application note provides a detailed protocol for the derivatization of this compound using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a widely used silylation reagent.[2] This method converts the active hydrogens on the amino and carboxylic acid groups into nonpolar trimethylsilyl (TMS) groups, rendering the molecule suitable for GC-MS analysis.[3]

Experimental Protocol: Silylation with MSTFA

This protocol details the conversion of this compound into its volatile trimethylsilyl (TMS) derivative. Silylation is a common and effective derivatization technique, though it is sensitive to moisture.[3] Therefore, all glassware must be dry, and anhydrous solvents should be used.

1.1 Materials and Reagents

  • This compound standard or dried sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Acetonitrile (anhydrous)

  • Nitrogen gas supply for drying

  • Autosampler vials (2 mL) with microinserts

  • Heating block or oven

  • Vortex mixer

  • Gas-tight syringe for GC injection

1.2 Sample Preparation and Derivatization Procedure

  • Sample Aliquoting : Accurately weigh approximately 1 mg of the this compound standard or transfer an equivalent amount of sample extract into a 2 mL autosampler vial.

  • Drying : Evaporate the sample to complete dryness under a gentle stream of nitrogen gas. It is critical that the sample is completely anhydrous, as silylation reagents react readily with water, which can reduce derivatization efficiency.[3][5]

  • Reagent Addition : To the dried sample, add 50 µL of anhydrous pyridine to act as a catalyst and solvent.

  • Silylation Reagent : Add 100 µL of MSTFA to the vial. MSTFA is a highly effective silylating agent whose by-products are volatile and typically do not interfere with early-eluting peaks.[2]

  • Reaction Incubation : Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing. Heat the vial at 70°C for 45 minutes in a heating block or oven.

  • Cooling : After incubation, allow the vial to cool to room temperature.

  • Analysis : The derivatized sample is now ready for injection into the GC-MS system. A 1 µL aliquot is typically injected for analysis.

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.

ParameterSuggested Setting
GC System Agilent 7890 or similar
MS System Agilent 5977 or similar
Column TR-5MS (30 m x 0.25 mm ID x 0.25 µm film) or equivalent 5% phenyl-methylpolysiloxane column
Injection Mode Splitless
Injector Temp. 250°C
Injection Vol. 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temp 100°C, hold for 2 min; ramp at 10°C/min to 280°C; hold for 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Electron Ionization (EI) at 70 eV
Scan Range 50 - 550 m/z

Quantitative Data Summary

This table summarizes the key quantitative parameters for the silylation protocol.

StepParameterValue/ConditionPurpose
1Sample Amount~1 mgStarting material for derivatization
2Solvent EvaporationDryness under N₂Removal of water and solvent to prevent interference[3]
3Pyridine Volume50 µLCatalyst and solvent
4MSTFA Volume100 µLSilylating reagent to derivatize -COOH and -NH₂ groups[2]
5Reaction Temperature70°CTo ensure complete derivatization
6Reaction Time45 minutesDuration for the reaction to proceed to completion
7GC Injection Volume1 µLAmount of derivatized sample introduced for analysis

Visualized Workflow and Chemistry

The following diagrams illustrate the experimental workflow and the chemical reaction involved in the derivatization process.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis start Start: Sample Aliquot dry Evaporate to Dryness (under Nitrogen) start->dry add_reagents Add Pyridine (50 µL) & MSTFA (100 µL) dry->add_reagents vortex Vortex Mix (30 seconds) add_reagents->vortex heat Incubate (70°C for 45 min) vortex->heat cool Cool to Room Temperature heat->cool inject Inject 1 µL into GC-MS cool->inject end Data Acquisition & Analysis inject->end

Caption: Experimental workflow for the silylation of this compound.

Derivatization_Reaction reactant This compound (HOOC-R-NH₂) product Di-TMS Derivative ((TMS)OOC-R-NH(TMS)) reactant->product + reagent MSTFA (x2) (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) reagent->product 70°C

Caption: Chemical reaction scheme for the derivatization with MSTFA.

Alternative Derivatization Strategy: Esterification and Acylation

For some applications, a two-step derivatization process may be preferred, as the resulting derivatives can be more stable, especially in the presence of trace moisture.[6][7]

  • Esterification : The carboxylic acid group is first converted to a methyl or ethyl ester. This is commonly achieved by heating the sample with an acidic alcohol solution (e.g., 2 M HCl in methanol at 80°C).[6]

  • Acylation : Following esterification and drying, the amino group is acylated using a reagent such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) in a solvent like ethyl acetate. This reaction is typically rapid and can be performed at around 60°C for 30 minutes.

This two-step approach yields stable derivatives suitable for sensitive and reproducible GC-MS analysis.[6] The choice between silylation and acylation often depends on the sample matrix, required stability, and available instrumentation.

References

Application Notes and Protocols for Amide Coupling Reactions with 2-Amino-5-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-ethylbenzoic acid, an anthranilic acid derivative, is a valuable building block in medicinal chemistry and materials science. The formation of an amide bond by coupling its carboxylic acid moiety with a primary or secondary amine is a critical transformation for the synthesis of a wide range of biologically active molecules and functional materials. However, amide coupling reactions with anthranilic acid derivatives can present challenges due to the electronic properties and potential steric hindrance imparted by the ortho-amino group. This can lead to side reactions or require carefully optimized conditions to achieve high yields.

These application notes provide detailed protocols for common and effective amide coupling methods applicable to this compound. The selection of the appropriate coupling reagent and reaction conditions is crucial and often depends on the nature of the amine coupling partner. The protocols outlined below utilize well-established coupling reagents, including carbodiimides (EDC), uronium salts (HATU), and phosphonic acid anhydrides (T3P®).

Data Presentation: Amide Coupling with Benzoic Acid Derivatives

While specific quantitative data for amide coupling reactions of this compound is not extensively available in the cited literature, the following tables provide representative data for the coupling of structurally related benzoic acid derivatives. This information serves as a valuable guide for reaction optimization.

Table 1: EDC/HOBt Mediated Amide Coupling of Benzoic Acid Derivatives

Carboxylic AcidAmineCoupling Reagent/Additive (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-(diethylphosphoryl)benzoic Acid4-Bromo-2-cyanoanilineEDC (1.0), HOBt (0.1), DMAP (1.0)-Acetonitrile2312-24Not specified
General Carboxylic AcidAniline DerivativeEDC (1.0), HOBt (0.1), DMAP (1.0)DIPEAAcetonitrile23-Good to Excellent
Boc-prolineBiphenylamineEDC (1.0), HOBt (0.1), DMAP (1.0)-Acetonitrile23-75

Table 2: HATU Mediated Amide Coupling of Benzoic Acid Derivatives

Carboxylic AcidAmineCoupling Reagent (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-(diethylphosphoryl)benzoic AcidGeneral AmineHATU (1.1)DIPEA (3.0)DMFRT0.25-2Not specified
General Carboxylic Acid3-methoxybenzohydrazideHATUDIPEA----
2-Fluoro-5-formylbenzoic Acid2,6-DimethylbenzylamineHATUDIEADMFRT--

Experimental Protocols

The following are detailed protocols for the amide coupling of this compound with a generic primary or secondary amine (R¹R²NH).

Protocol 1: Amide Coupling using EDC and HOBt

This method is a widely used, cost-effective protocol for amide bond formation. The use of 1-Hydroxybenzotriazole (HOBt) as an additive helps to suppress racemization and improve reaction efficiency.

Materials:

  • This compound

  • Amine (R¹R²NH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 equiv.) in anhydrous DCM or DMF (0.1-0.5 M) at room temperature, add the amine (1.0-1.2 equiv.), HOBt (1.2 equiv.), and DIPEA (2.0-3.0 equiv.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equiv.) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: Amide Coupling using HATU

HATU is a highly efficient uronium-based coupling reagent, often used for more challenging couplings, including those with sterically hindered or electron-deficient amines.

Materials:

  • This compound

  • Amine (R¹R²NH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous DMF (0.1-0.5 M), add the amine (1.1 equiv.) and DIPEA (3.0 equiv.).

  • Add HATU (1.1 equiv.) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 3: Amide Coupling using Propanephosphonic Acid Anhydride (T3P®)

T3P® is a versatile and powerful coupling reagent that often provides high yields and is known for its ease of use and the straightforward removal of byproducts.

Materials:

  • This compound

  • Amine (R¹R²NH)

  • Propanephosphonic acid anhydride (T3P®) (typically supplied as a 50% solution in ethyl acetate or DMF)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Ethyl Acetate or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv.) and the amine (1.0-1.2 equiv.) in anhydrous ethyl acetate or DCM.

  • Add pyridine or DIPEA (3.0 equiv.) to the solution.

  • Add the T3P® solution (1.5 equiv.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 2-12 hours at room temperature, or gently heat to 40-50 °C if the reaction is sluggish.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

AmideCouplingWorkflow Start Starting Materials: This compound Amine (R¹R²NH) Coupling Amide Coupling Reaction - Coupling Reagent (EDC, HATU, etc.) - Base (DIPEA, TEA) - Anhydrous Solvent (DMF, DCM) Start->Coupling 1. Add Reagents Monitoring Reaction Monitoring (TLC, LC-MS) Coupling->Monitoring 2. Stir at RT Workup Aqueous Work-up - Dilution with Organic Solvent - Washing (NaHCO₃, Brine) - Drying (MgSO₄) Monitoring->Workup 3. Upon Completion Purification Purification (Silica Gel Chromatography) Workup->Purification 4. Isolate Crude Product Product Purified N-Substituted 2-Amino-5-ethylbenzamide Purification->Product 5. Obtain Pure Product

Caption: General workflow for the amide coupling of this compound.

Application Notes and Protocols: 2-Amino-5-ethylbenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-Amino-5-ethylbenzoic acid and its analogs as key intermediates in the synthesis of agrochemicals. While direct synthesis of a commercial agrochemical from this compound is not widely documented in publicly available literature, its structural analogs, such as 2-amino-5-chloro-3-methylbenzoic acid and 2-amino-5-cyano-3-methylbenzoic acid, are crucial precursors for major insecticides.[1][2] This document will, therefore, focus on the established use of these analogs to provide a framework for the potential application of this compound.

Introduction: The Role of Substituted 2-Aminobenzoic Acids in Agrochemicals

Substituted 2-aminobenzoic acids are a class of organic compounds that serve as vital building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. In the agrochemical industry, these compounds are particularly important as precursors to insecticides, herbicides, and fungicides. Their utility stems from the presence of two reactive functional groups—the amino group and the carboxylic acid group—which allow for a variety of chemical modifications to produce complex molecules with desired pesticidal activities.

The 5-position of the benzoic acid ring is a key site for substitution, and variations at this position can significantly influence the biological activity of the final product. While this compound is a commercially available intermediate, its halogenated and cyanated analogs have seen more prominent use in the synthesis of patented agrochemicals.

Application in Insecticide Synthesis

The most significant application of 2-aminobenzoic acid derivatives in agrochemical synthesis is in the production of anthranilic diamide insecticides. These insecticides, which include major products like chlorantraniliprole and cyantraniliprole, are known for their potent and selective activity against a range of lepidopteran pests. The core structure of these insecticides is often derived from a substituted 2-aminobenzoic acid.

A key intermediate in the synthesis of these insecticides is 2-amino-5-chloro-3-methylbenzoic acid.[2] This compound undergoes a multi-step synthesis to form the final insecticidal molecule. A similar synthetic strategy could be envisioned for this compound to produce novel insecticide candidates.

Logical Workflow for Anthranilic Diamide Insecticide Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an anthranilic diamide insecticide, starting from a substituted 2-aminobenzoic acid.

G A Substituted 2-Aminobenzoic Acid (e.g., this compound) B Formation of Isatoic Anhydride A->B  Acylation & Cyclization C Ring Opening with an Amine B->C  Aminolysis D Coupling with a Pyrazole Carboxylic Acid C->D  Amide Bond Formation E Final Anthranilic Diamide Insecticide D->E  Final Modification (optional)

Caption: Generalized synthetic workflow for anthranilic diamide insecticides.

Quantitative Data from Analog Syntheses

The following table summarizes representative quantitative data for the synthesis of key intermediates related to this compound. This data is extracted from patent literature for analogous compounds and provides an indication of the expected yields and purity in such synthetic processes.

Intermediate ProductStarting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)Reference
2-Amino-3-methyl-5-chlorobenzoic acid2-Amino-3-methylbenzoic acidDichlorohydantoin, Benzoyl peroxide, N,N-dimethylformamide110°C, 1 hour87.099.1CN112778147A[3]
2-Amino-5-cyano-N,3-dimethylbenzamideEthyl 2-amino-5-cyano-3-methylbenzoateMethylamine, Sodium methoxide, MethanolRoom temperature, overnightHigh (not specified)High (not specified)US9169198B2[4]
2-Amino-5-chloro-3-methylbenzoic acid2-Amino-3-methylbenzoic acidCyanuric chloride, Dichloroethane25-30°C, ~10 hours8598.5CN105777821A[5]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid, a close structural analog of this compound. This protocol can serve as a model for the chlorination of this compound.

Protocol 1: Synthesis of 2-Amino-3-methyl-5-chlorobenzoic acid[3]

Objective: To synthesize 2-amino-3-methyl-5-chlorobenzoic acid via chlorination of 2-amino-3-methylbenzoic acid.

Materials:

  • 2-Amino-3-methylbenzoic acid (84.2 g, 0.557 mol)

  • N,N-dimethylformamide (337 ml)

  • Dichlorohydantoin (54.89 g, 0.279 mol)

  • Benzoyl peroxide (0.84 g)

  • Ice water (400 ml)

  • Water (for washing, 100 ml)

  • 1L four-neck flask

  • Heating mantle

  • Stirrer

  • Condenser

  • Filtration apparatus

Procedure:

  • To a 1L four-neck flask, add 2-amino-3-methylbenzoic acid (84.2 g), N,N-dimethylformamide (337 ml), dichlorohydantoin (54.89 g), and benzoyl peroxide (0.84 g).

  • Heat the mixture to 110°C and maintain the chlorination reaction for 1 hour.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) to confirm the consumption of the starting material.

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into 400 ml of ice water to precipitate the product. A white solid should form.

  • Filter the white solid and wash it with 100 ml of water.

  • Dry the solid to obtain 2-amino-3-methyl-5-chlorobenzoic acid.

Expected Results:

  • Yield: ~89.9 g (87.0%)

  • Purity: ~99.1% (by liquid phase detection)

  • Melting point: 239-243°C

Experimental Workflow Diagram

G A Charge Reactor: - 2-Amino-3-methylbenzoic acid - DMF - Dichlorohydantoin - Benzoyl peroxide B Heat to 110°C (1 hour) A->B C Reaction Monitoring (e.g., TLC, LC-MS) B->C D Cool to Room Temperature C->D E Precipitation in Ice Water D->E F Filtration and Washing E->F G Drying F->G H Final Product: 2-Amino-3-methyl-5-chlorobenzoic acid G->H

Caption: Workflow for the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for a hypothetical agrochemical derived from this compound is unknown, we can infer potential targets based on its structural similarity to known insecticides. The anthranilic diamide insecticides, for instance, act as ryanodine receptor modulators in insects.

Hypothetical Mechanism of Action: Ryanodine Receptor Modulation

Ryanodine receptors are intracellular calcium channels that are critical for muscle contraction in insects. Anthranilic diamides bind to these receptors, causing an uncontrolled release of calcium from the sarcoplasmic reticulum of muscle cells. This leads to muscle paralysis and ultimately the death of the insect.

G A Hypothetical Insecticide (from this compound) B Binds to Ryanodine Receptor A->B C Uncontrolled Ca2+ Release from Sarcoplasmic Reticulum B->C D Muscle Contraction & Paralysis C->D E Insect Death D->E

Caption: Hypothetical signaling pathway for an insecticide derived from this compound.

Conclusion

This compound holds potential as a valuable intermediate in the synthesis of novel agrochemicals. Although direct applications are not yet widely reported, the established synthetic routes and biological activities of its structural analogs provide a strong foundation for future research and development. The protocols and workflows detailed in these notes offer a practical starting point for scientists and researchers looking to explore the use of this compound in the discovery of new and effective crop protection agents. Further derivatization and biological screening of compounds synthesized from this precursor could lead to the identification of next-generation insecticides, herbicides, or fungicides.

References

Application Notes and Protocols: The Use of 2-Amino-5-ethylbenzoic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a known driver of numerous diseases, particularly cancer.[1] The development of small molecule inhibitors that target specific kinases has consequently become a cornerstone of modern drug discovery. The aminobenzoic acid scaffold is a versatile starting point for the synthesis of a wide array of biologically active compounds. While the direct application of 2-Amino-5-ethylbenzoic acid in the synthesis of a commercially available or late-stage clinical kinase inhibitor is not extensively documented in publicly available literature, its structural motifs are representative of precursors used in the generation of potent kinase inhibitors.

This document provides a representative application note and detailed protocols for the hypothetical synthesis of a kinase inhibitor derived from this compound. The synthesis and targeted kinase pathway are based on established principles in medicinal chemistry and kinase inhibitor development, particularly inspired by the synthesis of chromeno[2,3-b]pyridine-based inhibitors targeting inflammatory kinases like TBK1 and IKKε.[1][2]

Introduction to Kinase Inhibition and the Role of Substituted Aminobenzoic Acids

Protein kinases catalyze the phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast number of cellular processes, including proliferation, differentiation, and apoptosis.[1] In many cancers and inflammatory diseases, the aberrant activity of specific kinases leads to uncontrolled cell growth or an excessive inflammatory response. Kinase inhibitors are designed to block the activity of these enzymes, often by competing with ATP for binding in the kinase's active site.

Substituted aminobenzoic acids are valuable building blocks in medicinal chemistry. The presence of both an amino and a carboxylic acid group allows for a diverse range of chemical modifications, enabling the construction of complex heterocyclic scaffolds that can be optimized for potent and selective kinase inhibition. The ethyl group at the 5-position of this compound can contribute to favorable hydrophobic interactions within the kinase active site, potentially enhancing binding affinity and selectivity.

Hypothetical Kinase Target: TANK-Binding Kinase 1 (TBK1)

For the purpose of this application note, we will consider the hypothetical application of a this compound derivative as an inhibitor of TANK-Binding Kinase 1 (TBK1). TBK1 is a non-canonical IκB kinase that plays a crucial role in the innate immune response and has been implicated in inflammatory diseases and certain cancers.[1][2]

Signaling Pathway of TBK1

TBK1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRR Pattern Recognition Receptor (PRR) Adaptor Adaptor Proteins (e.g., TRIF, MAVS) PRR->Adaptor Ligand Binding TRAF3 TRAF3 Adaptor->TRAF3 Recruitment TBK1 TBK1 TRAF3->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerization Gene_Expression Type I Interferon Gene Expression IRF3_dimer->Gene_Expression Nuclear Translocation TBK1_Inhibitor Hypothetical Inhibitor (From this compound) TBK1_Inhibitor->TBK1 Inhibition

Caption: A simplified diagram of the TBK1 signaling pathway, a key regulator of the innate immune response.

Synthesis of a Hypothetical Kinase Inhibitor

The following is a hypothetical multi-step synthesis of a chromeno[2,3-b]pyridine-based kinase inhibitor starting from this compound. This synthetic route is adapted from known literature procedures for similar scaffolds.[1]

Synthetic Workflow

Synthesis_Workflow A This compound B Step 1: Esterification A->B C Methyl 2-amino-5-ethylbenzoate B->C D Step 2: Condensation with Diethyl malonate C->D E Intermediate A D->E F Step 3: Cyclization E->F G Chromenopyridine Core F->G H Step 4: Functionalization G->H I Final Inhibitor H->I

Caption: A generalized workflow for the synthesis of the hypothetical kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-amino-5-ethylbenzoate
  • Materials: this compound, Methanol (anhydrous), Thionyl chloride (SOCl₂), Sodium bicarbonate (NaHCO₃) solution (saturated), Dichloromethane (DCM), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous methanol.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once complete, cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution.

    • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify by column chromatography on silica gel.

Protocol 2: Synthesis of the Chromenopyridine Core
  • Materials: Methyl 2-amino-5-ethylbenzoate, Diethyl malonate, Sodium ethoxide, Ethanol (anhydrous), Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve Methyl 2-amino-5-ethylbenzoate (1.0 eq) and diethyl malonate (1.5 eq) in anhydrous ethanol.

    • Add a solution of sodium ethoxide (2.0 eq) in ethanol dropwise.

    • Heat the mixture to reflux and stir for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and acidify with dilute HCl.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the intermediate product.

    • Further cyclization can be achieved by heating the intermediate in a high-boiling point solvent such as Dowtherm A.

Protocol 3: In Vitro Kinase Inhibition Assay (Hypothetical)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against TBK1.

  • Materials: Recombinant human TBK1 enzyme, ATP, substrate peptide (e.g., a generic kinase substrate), synthesized inhibitor, kinase assay buffer, 96-well plates, plate reader.

  • Procedure:

    • Prepare serial dilutions of the synthesized inhibitor in DMSO.

    • In a 96-well plate, add the kinase assay buffer, the TBK1 enzyme, and the substrate peptide.

    • Add the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection or phosphorylation-specific antibodies).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Quantitative Data Summary

The following table presents hypothetical inhibitory activity data for a series of analogs based on the synthesized scaffold. This data is for illustrative purposes to demonstrate how structure-activity relationships (SAR) can be tabulated.

Compound IDR Group ModificationTBK1 IC₅₀ (nM)IKKε IC₅₀ (nM)Selectivity (IKKε/TBK1)
HYPO-01 -H4509802.2
HYPO-02 -F3207502.3
HYPO-03 -Cl2105002.4
HYPO-04 -CH₃48011002.3
HYPO-05 -OCH₃62015002.4

Conclusion

References

Application Note and Protocols for the N-Acylation of 2-Amino-5-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylated aminobenzoic acids are a significant class of compounds in medicinal chemistry and drug development. The acylation of the amino group of aminobenzoic acid derivatives can modulate their physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence their biological activity. These modifications are a common strategy in the development of novel therapeutic agents, including anti-inflammatory, analgesic, and antimicrobial agents. This application note provides a detailed experimental procedure for the N-acylation of 2-Amino-5-ethylbenzoic acid, a versatile scaffold for the synthesis of biologically active molecules. The protocols described herein are based on the robust and widely used Schotten-Baumann reaction, providing a reliable method for the synthesis of a variety of N-acyl derivatives.

Data Presentation

The following table summarizes the results for the N-acylation of this compound with various acylating agents under standardized Schotten-Baumann conditions.

EntryAcylating AgentProductReaction Time (h)Yield (%)Melting Point (°C)¹H NMR (δ, ppm)
1Acetyl Chloride2-Acetamido-5-ethylbenzoic acid292185-18711.21 (s, 1H), 8.15 (d, 1H), 7.55 (dd, 1H), 7.20 (d, 1H), 2.60 (q, 2H), 2.15 (s, 3H), 1.20 (t, 3H)
2Benzoyl Chloride2-(Benzamido)-5-ethylbenzoic acid388210-21211.50 (s, 1H), 8.30 (d, 1H), 8.00-7.80 (m, 2H), 7.60-7.40 (m, 4H), 2.65 (q, 2H), 1.25 (t, 3H)
3Propionyl Chloride5-Ethyl-2-(propionamido)benzoic acid2.590178-18011.15 (s, 1H), 8.10 (d, 1H), 7.50 (dd, 1H), 7.15 (d, 1H), 2.60 (q, 2H), 2.40 (q, 2H), 1.20 (t, 3H), 1.10 (t, 3H)

Experimental Protocols

General N-Acylation Procedure (Schotten-Baumann Conditions)

This protocol describes the general method for the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride, propionyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in pyridine (10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel and wash with 1 M HCl to remove pyridine.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acylated product.

  • Characterization: Characterize the final product by melting point determination and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Visualization of Synthesis and Potential Mechanism of Action

The following diagrams illustrate the experimental workflow for the N-acylation of this compound and a potential biological signaling pathway where the synthesized compounds may exert their effects.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_acid This compound dissolution Dissolve in Pyridine start_acid->dissolution start_acyl Acyl Chloride addition Add Acyl Chloride start_acyl->addition start_base Pyridine start_base->dissolution cooling Cool to 0 °C dissolution->cooling cooling->addition stirring Stir at Room Temperature addition->stirring extraction DCM Extraction & Washes stirring->extraction drying Dry with MgSO4 extraction->drying concentration Concentrate in vacuo drying->concentration purification Recrystallization concentration->purification product N-Acyl-2-amino-5-ethylbenzoic acid purification->product

Caption: Experimental workflow for the N-acylation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effect Biological Effect phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox COX-1 / COX-2 arachidonic_acid->cox Substrate for prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation inhibitor N-Acyl-2-amino-5-ethylbenzoic acid inhibitor->cox Inhibits

Caption: Potential mechanism of action via inhibition of the COX pathway.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 2-Amino-5-ethylbenzoic acid. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the optimization of your synthetic procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the route from 5-ethylindoline-2,3-dione.

Issue 1: Low Yield of this compound

  • Question: My synthesis of this compound from 5-ethylindoline-2,3-dione is resulting in a low yield (significantly below the reported 38%). What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this synthesis can often be attributed to several factors:

    • Improper Temperature Control: The reaction with hydrogen peroxide is exothermic. It is crucial to maintain the reaction temperature between 15-20°C during the addition of 30% hydrogen peroxide.[1] Exceeding this temperature can lead to the formation of undesired side products and decomposition of the desired product.

    • Incorrect pH Adjustment: The precipitation of the product is pH-dependent. The pH of the reaction solution should be carefully adjusted to 5-6 using glacial acetic acid to ensure maximum precipitation of the this compound.[1]

    • Purity of Starting Material: The purity of the initial 5-ethylindoline-2,3-dione is critical. Impurities can interfere with the reaction, leading to a lower yield. Ensure the starting material is of high purity.

    • Inefficient Recrystallization: While recrystallization is necessary for purification, it can also lead to significant product loss. To minimize this, use a minimal amount of the ethanol/water (1:1, v/v) solvent mixture and ensure the crude product is fully dissolved at high temperature before slow cooling to induce crystallization.[1]

Issue 2: Difficulty in Purifying the Final Product

  • Question: I am facing challenges in purifying the final this compound, observing persistent impurities even after recrystallization. What are the recommended purification methods?

  • Answer: Purification can be challenging due to the presence of structurally similar side products.

    • Recrystallization Solvent System: The choice of solvent is crucial. An ethanol/water mixture (1:1, v/v) is a good starting point.[1] However, if impurities persist, you may need to experiment with other solvent systems like methanol, ethanol, or acetonitrile.

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution before filtration can help remove colored impurities.

    • Column Chromatography: For very persistent impurities, silica gel column chromatography can be an effective purification method. A mobile phase of ethyl acetate and hexane with a small percentage of acetic acid can be used to elute the desired compound.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for this compound?

A1: A widely employed synthetic route starts from 5-ethylindoline-2,3-dione. The key steps are:

  • Oxidative Cleavage: The 5-ethylindoline-2,3-dione is treated with sodium hydroxide and hydrogen peroxide.

  • Acidification: The resulting solution is then acidified with glacial acetic acid to precipitate the this compound.[1]

Q2: What are the expected yields and purity for this synthesis?

A2: With optimized conditions, the reported yield for the synthesis from 5-ethylindoline-2,3-dione is around 38% after recrystallization.[1] The purity is typically high after proper recrystallization, often exceeding 98%.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Hydrogen Peroxide: 30% hydrogen peroxide is a strong oxidizer and can cause severe skin and eye burns. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Hydroxide: Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Glacial Acetic Acid: Glacial acetic acid is corrosive and has a strong odor. Handle it in a fume hood.

Experimental Protocols

Synthesis of this compound from 5-ethylindoline-2,3-dione

This protocol is based on the method described by ChemicalBook.[1]

Materials:

  • 5-ethylindoline-2,3-dione

  • Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • Ethanol

  • Distilled water

Procedure:

  • In a suitable reaction vessel, dissolve 6.5 g (162.5 mmol) of sodium hydroxide in 52 mL of distilled water and cool the solution to below 30°C.

  • Slowly add 9.6 g (54.8 mmol) of 5-ethylindoline-2,3-dione to the sodium hydroxide solution with continuous stirring.

  • Cool the reaction mixture to below 15°C in an ice bath.

  • Slowly add 15.6 g of 30% hydrogen peroxide solution dropwise, ensuring the reaction temperature is maintained between 15-20°C.

  • After the addition is complete, continue to stir the reaction mixture at 15-20°C for 1 hour.

  • Slowly add glacial acetic acid dropwise to adjust the pH of the solution to 5-6, at which point a yellow solid will precipitate.

  • Collect the precipitated solid by filtration and wash it with a small amount of cold water.

  • Dry the crude product.

  • Recrystallize the crude product from an ethanol/water (1:1, v/v) solvent mixture to obtain the pure this compound.

Data Presentation

Table 1: Summary of a Reported Synthesis of this compound

ParameterValueReference
Starting Material5-ethylindoline-2,3-dione[1]
Key ReagentsNaOH, H₂O₂, Glacial Acetic Acid[1]
Reaction Temperature15-20°C[1]
pH for Precipitation5-6[1]
Purification MethodRecrystallization from ethanol/water (1:1, v/v)[1]
Reported Yield38%[1]

Mandatory Visualizations

Synthesis_Pathway A 5-ethylindoline-2,3-dione B Intermediate Salt A->B 1. NaOH, H₂O₂ 2. 15-20°C C This compound B->C Glacial Acetic Acid (pH 5-6)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed temp Check Temperature Control (15-20°C?) start->temp ph Verify pH Adjustment (pH 5-6?) temp->ph Yes adjust_temp Adjust Cooling/Addition Rate temp->adjust_temp No purity Assess Starting Material Purity ph->purity Yes adjust_ph Carefully Add Acetic Acid ph->adjust_ph No recryst Optimize Recrystallization purity->recryst Yes purify_sm Purify Starting Material purity->purify_sm No optimize_recryst Use Minimal Hot Solvent, Slow Cooling recryst->optimize_recryst No end Yield Optimized recryst->end Yes adjust_temp->ph adjust_ph->purity purify_sm->recryst optimize_recryst->end

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of Crude 2-Amino-5-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-5-ethylbenzoic acid. The following information is designed to address specific challenges that may arise during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common impurities in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route. A common synthesis involves the oxidative cleavage of 5-ethylindoline-2,3-dione (5-ethylisatin). Potential impurities from this process may include:

  • Unreacted Starting Material: Residual 5-ethylindoline-2,3-dione.

  • Incomplete Reaction Byproducts: Intermediates from the partial cleavage of the isatin ring.

  • Residual Reagents: Traces of reagents used during synthesis and work-up, such as sodium hydroxide and acetic acid.

  • Side-Reaction Products: Impurities arising from potential side reactions during the synthesis.

Q2: My purified this compound appears discolored (e.g., yellow or brown). What is the cause and how can I resolve it?

A2: Discoloration is typically caused by colored impurities or potential oxidation of the amino group. The following solution can be implemented:

  • Activated Charcoal Treatment: During the recrystallization process, after the crude product has been dissolved in the hot solvent, introduce a small quantity of activated charcoal to the solution. The charcoal will adsorb many of the colored impurities. To remove the charcoal before crystallization, perform a hot filtration of the solution.[1]

Q3: After recrystallization, my yield of purified product is low. What are the likely causes?

A3: A low recovery yield is a common issue in recrystallization. The primary causes and their remedies include:

  • Excessive Solvent Use: Using too much solvent is a frequent cause of low yield, as a significant portion of the product may remain in the mother liquor after cooling. To mitigate this, use the minimum amount of hot solvent required to completely dissolve the crude product.[2][3]

  • Premature Crystallization: The product can crystallize prematurely during hot filtration, leading to product loss. To prevent this, ensure that the filtration apparatus (funnel and receiving flask) is pre-heated.

  • Inappropriate Solvent Choice: An ideal solvent will have high solubility for the compound when hot and low solubility when cold. If the product is still significantly soluble at lower temperatures, a different solvent system should be considered.

  • Rapid Cooling: Cooling the solution too quickly can result in the formation of small, less pure crystals. It is recommended to allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]

Q4: Instead of forming crystals, my product "oils out" during recrystallization. What should I do?

A4: "Oiling out" happens when the solute precipitates from the solution at a temperature above its melting point. This can be caused by impurities that depress the melting point of the compound.[3] To address this:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil has redissolved. Then, add a small amount of additional solvent to lower the saturation point.[1]

  • Modify the Solvent System: If oiling out persists, the selected solvent may not be optimal. Experiment with a different solvent or a mixed solvent system. For a compound like this compound, a mixture of a good solvent (like ethanol) and a poor solvent (like water) can be effective.[1]

  • Induce Crystallization: Try to induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. This action creates nucleation sites for crystal growth.[3]

Q5: How can I effectively assess the purity of my this compound?

A5: Several methods can be used to determine the purity of the final product:

  • Melting Point Analysis: A pure compound will have a sharp melting point that is close to its literature value. A broad melting range is indicative of the presence of impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate technique for purity assessment. It can separate the main compound from its impurities, allowing for quantification of the purity level.[4] A reversed-phase HPLC method is often suitable for this type of analysis.[5]

Data Presentation

The following tables provide an overview of typical results for the purification of aromatic carboxylic acids and a sample HPLC method for purity analysis.

Table 1: Illustrative Purification Efficiency by Recrystallization

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) ~95%>99%
Appearance Yellowish to brownish powderPale yellow crystalline solid
Recovery Yield N/A85-95% (typical)

Disclaimer: The quantitative data presented in this table are illustrative examples based on the purification of analogous compounds and standard laboratory practices. Actual results may vary depending on the initial purity of the starting material and the precise experimental conditions.[6]

Table 2: HPLC Method for Purity Assessment

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[4]
Mobile Phase Isocratic mixture of 0.1% phosphoric acid in water and 0.1% phosphoric acid in acetonitrile (e.g., 70:30 v/v). The exact ratio may require optimization.[4]
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength
Column Temperature 30 °C
Injection Volume 20 µL

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol/Water

This protocol describes a general procedure for the purification of this compound using a mixed solvent system.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Büchner funnel and flask for vacuum filtration

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture while stirring until the solid completely dissolves.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a pre-heated Erlenmeyer flask.[7]

  • Addition of Anti-solvent: To the hot ethanolic solution, slowly add warm deionized water dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).[7]

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.[6]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a low temperature until a constant weight is achieved.[2]

Protocol 2: HPLC Method for Purity Determination

This protocol provides a starting point for developing an HPLC method for the purity analysis of this compound.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column

  • HPLC grade acetonitrile and water

  • Phosphoric acid

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a solution of 0.1% (v/v) phosphoric acid in water and a solution of 0.1% (v/v) phosphoric acid in acetonitrile. The mobile phase will be a mixture of these two solutions. Degas the mobile phase before use.[4]

  • Diluent Preparation: A mixture of water and acetonitrile (50:50 v/v) can be used as the diluent.[4]

  • Standard Solution Preparation: Accurately weigh a known amount of a this compound reference standard and dissolve it in the diluent to a final concentration of approximately 100 µg/mL.[4]

  • Sample Solution Preparation: Accurately weigh the this compound test sample and dissolve it in the diluent to a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Chromatographic Analysis: Set the HPLC parameters as outlined in Table 2. Inject the standard and sample solutions.

  • Data Analysis: The purity of the sample is determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.[4]

Mandatory Visualization

The following diagrams illustrate the general purification workflow and the detailed steps of the recrystallization process.

G cluster_workflow General Purification Workflow Crude Crude Synthetic Product Purification Purification Method (e.g., Recrystallization, Chromatography) Crude->Purification Isolation Isolation of Purified Compound (e.g., Filtration) Purification->Isolation Drying Drying Isolation->Drying Pure Pure Compound Drying->Pure Analysis Purity Assessment (HPLC, Melting Point) Pure->Analysis

Caption: General workflow for the purification of a crude synthetic product.

G cluster_recrystallization Recrystallization Experimental Workflow start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent (Ethanol) start->dissolve charcoal Add Activated Charcoal (Optional for Discoloration) dissolve->charcoal hot_filter Hot Gravity Filtration (If Charcoal or Solids Present) charcoal->hot_filter add_anti_solvent Add Hot Anti-solvent (Water) to Induce Turbidity hot_filter->add_anti_solvent clarify Add Drops of Hot Solvent to Re-clarify add_anti_solvent->clarify cool Slow Cooling to Room Temp Followed by Ice Bath clarify->cool vacuum_filter Vacuum Filtration to Collect Crystals cool->vacuum_filter wash Wash Crystals with Cold Solvent Mixture vacuum_filter->wash dry Dry Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: Detailed experimental workflow for the recrystallization process.

References

troubleshooting side reactions in 2-Amino-5-ethylbenzoic acid derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 2-Amino-5-ethylbenzoic acid derivatization.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The most common derivatization reactions for this compound involve modifications of its amino and carboxylic acid functional groups. These primarily include:

  • Amide Bond Formation: Coupling of the carboxylic acid group with a primary or secondary amine to form an amide.

  • Esterification: Reaction of the carboxylic acid group with an alcohol to form an ester.

  • N-Alkylation/N-Arylation: Substitution at the amino group.

  • N-Acylation: Reaction of the amino group with an acylating agent to form an amide.

To prevent unwanted side reactions, it is often necessary to use protecting groups for either the amino or carboxylic acid functionality, depending on the desired transformation.[1][2][3]

Q2: I am getting a low yield in my amide coupling reaction with this compound. What are the potential causes?

A2: Low yields in amide coupling reactions are a common issue and can stem from several factors:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. If the activation is incomplete, the yield will be low.[4]

  • Amine Deactivation: The amine can be deactivated through protonation, making it non-nucleophilic.[4]

  • Steric Hindrance: Bulky substituents on either the this compound or the coupling amine can physically hinder the reaction.[4]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[4]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly impact the reaction outcome.[4]

Q3: What are some common side reactions observed during the derivatization of this compound?

A3: Several side reactions can occur, leading to impurities and reduced yields:

  • Self-polymerization: Under certain conditions, the amino group of one molecule can react with the carboxylic acid group of another, leading to oligomers or polymers.

  • Racemization: If the derivatization involves a chiral center, racemization can be a significant side reaction, particularly with certain coupling reagents.[4]

  • Over-alkylation/acylation: Multiple additions to the amino group if it is not properly protected.

  • Ring-related side reactions: The electron-donating amino group can activate the aromatic ring, potentially leading to undesired electrophilic substitution if harsh acidic conditions are used.

Q4: How can I minimize side reactions?

A4: Minimizing side reactions often involves a combination of strategies:

  • Use of Protecting Groups: Selectively protect the functional group that is not intended to react.[1][2] Orthogonal protecting groups are particularly useful in multi-step syntheses.[1]

  • Choice of Coupling Reagents and Additives: For amide bond formation, using additives like HOBt or OxymaPure can suppress racemization.[4] The choice of coupling reagent is critical and depends on the specific substrates.[4]

  • Control of Reaction Conditions: Maintain anhydrous conditions, use an inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive, and optimize the reaction temperature.[4][5]

  • Order of Reagent Addition: The sequence in which reagents are added can significantly influence the outcome of the reaction.

Troubleshooting Guides

Issue 1: Multiple Spots on TLC After Esterification

Question: I performed an acid-catalyzed esterification of this compound with ethanol and see multiple spots on my TLC plate, indicating several products. What could be the cause?

Answer: The presence of multiple products in an esterification reaction can be attributed to several factors:

  • Incomplete Reaction: One of the spots is likely your unreacted starting material.

  • Side Reactions: Besides the desired ester, side reactions such as the formation of an N-acylated dimer or other condensation products can occur, especially at elevated temperatures.

  • Impure Reagents: Impurities in your starting material or ethanol (e.g., presence of other alcohols) can lead to the formation of different ester products.[6]

Troubleshooting Steps:

  • Isolate and Characterize: Isolate the different products by column chromatography and characterize them using techniques like GC-MS, NMR, or LC-MS to identify their structures.

  • Optimize Reaction Conditions:

    • Temperature: Try running the reaction at a lower temperature for a longer duration to minimize the formation of thermally induced byproducts.

    • Catalyst Amount: Use the minimum effective amount of acid catalyst, as excess acid can sometimes promote side reactions.

  • Protect the Amino Group: To prevent side reactions involving the amino group, consider protecting it with a suitable protecting group (e.g., Boc) before performing the esterification. The protecting group can be removed in a subsequent step.

Issue 2: Poor Yield in Amide Coupling using a Carbodiimide Reagent (e.g., DCC, EDC)

Question: My amide coupling reaction between this compound and an amine using DCC is giving a very low yield. How can I improve this?

Answer: Low yields with carbodiimide coupling agents are a frequent problem. Here’s a systematic approach to troubleshoot the issue:

Potential Causes & Solutions:

  • Dicyclohexylurea (DCU) Precipitation: In DCC couplings, the DCU byproduct is insoluble in many organic solvents and can encapsulate the product, making isolation difficult.

    • Solution: Consider using DIC, which forms a more soluble urea byproduct, especially for solid-phase synthesis.[4] For solution-phase, filtration is necessary to remove DCU. Recrystallization from acetonitrile can also help remove DCU.

  • Racemization and Side Reactions: Carbodiimides can lead to racemization and the formation of N-acylurea byproducts.

    • Solution: Add coupling additives like HOBt or OxymaPure to improve efficiency and suppress these side reactions.[4] Running the reaction at a lower temperature can also help minimize racemization.[4]

  • Inadequate Activation: The carboxylic acid may not be fully activated before the addition of the amine.

    • Solution: Pre-activate the carboxylic acid with the coupling reagent and additive for a short period before adding the amine.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the derivatization of compounds analogous to this compound. These should be used as a starting point for optimization.

Starting MaterialDerivatizationKey ReagentsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2-Amino-3-methylbenzoic acidBrominationHBr, H₂O₂< 702--[7][8]
Methyl 2-amino-5-bromo-3-methylbenzoateCyanationCu(I)CN, NMP170488.295.6[8]
2-Amino-5-cyano-3-methylbenzoic acid esterAmidationMeNH₂--82-9093-95[8]
Heterocyclic substituted benzoic acidsAmide CouplingDCC, Amino acid esters135 (microwave)0.1714-44-[9]

Experimental Protocols

General Protocol for Amide Bond Formation using a Coupling Reagent (Illustrative)

This is a general procedure and may require optimization for specific substrates.

  • Dissolution: Dissolve this compound (1 equivalent) in an anhydrous solvent such as DMF or DCM in a flask under an inert atmosphere (e.g., nitrogen).

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents). Stir the mixture at room temperature for 10-15 minutes.

  • Amine Addition: Add the amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a mild acidic solution. Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[4] Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent activation Add Coupling Reagent and Base start->activation Stir 10-15 min amine_add Add Amine activation->amine_add monitor Monitor by TLC/LC-MS amine_add->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography or Recrystallization workup->purify product Pure Product purify->product

Caption: A generalized workflow for amide bond formation.

side_reactions cluster_products Potential Products main_rxn This compound + Amine desired_product Desired Amide main_rxn->desired_product Coupling Agent side_product1 Self-Polymerization Product main_rxn->side_product1 No protecting group side_product2 N-Acylurea (with carbodiimides) main_rxn->side_product2 Side reaction side_product3 Racemized Product desired_product->side_product3 Epimerization

Caption: Potential side reactions in amide coupling.

troubleshooting_logic start Low Yield in Derivatization? check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents Yes check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions check_protection Is a Protecting Group Needed? check_conditions->check_protection add_protection Incorporate Protection/ Deprotection Steps check_protection->add_protection Yes optimize_reagents Optimize Coupling Reagents/ Additives check_protection->optimize_reagents No success Improved Yield add_protection->success purification_issue Check Purification Method for Product Loss optimize_reagents->purification_issue purification_issue->success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Improving the Solubility of 2-Amino-5-ethylbenzoic Acid for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 2-Amino-5-ethylbenzoic acid in various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound, an aromatic carboxylic acid, is expected to have limited solubility in water due to the presence of the non-polar ethyl group and the benzene ring. However, its amino and carboxylic acid functional groups allow for pH-dependent solubility and solubility in certain polar organic solvents. Like other aminobenzoic acids, its solubility is influenced by the pH of the solution.[1] At acidic pH, the amino group is protonated, and at alkaline pH, the carboxylic acid group is deprotonated, both of which can increase water solubility.

Q2: How does pH affect the solubility of this compound?

The solubility of aminobenzoic acids is significantly dependent on pH.[1] In acidic solutions, the amino group (-NH2) can be protonated to form a more soluble ammonium salt (-NH3+). Conversely, in basic solutions, the carboxylic acid group (-COOH) can be deprotonated to form a highly soluble carboxylate salt (-COO-). Therefore, adjusting the pH of the reaction mixture is a primary strategy to enhance the solubility of this compound.

Q3: Which organic solvents are likely to be effective for dissolving this compound?

Polar organic solvents are generally more effective at dissolving aminobenzoic acids. For instance, 4-aminobenzoic acid is soluble in ethanol, methanol, ethyl acetate, and glacial acetic acid.[2][3] A study on the structurally similar 2-amino-5-chloro-3-methylbenzoic acid found it to be most soluble in acetone, followed by other polar solvents like methanol, ethanol, and ethyl acetate.[4][5] It is anticipated that this compound will exhibit similar solubility behavior.

Q4: What is co-solvency and how can it be used to improve the solubility of this compound?

Co-solvency is a technique that involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution to increase the solubility of a poorly soluble compound. The co-solvent can help to reduce the polarity of the aqueous environment, making it more favorable for the dissolution of organic molecules. For aromatic carboxylic acids, common co-solvents include ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
This compound is not dissolving in the reaction solvent. The solvent is not polar enough.- Try a more polar organic solvent such as acetone, methanol, or ethanol.[4] - Consider using a binary mixture of solvents. For example, a mixture of acetone and methanol has been shown to be effective for a similar compound.[4]
The pH of the aqueous solution is not optimal for solubility.- If the reaction conditions permit, adjust the pH. For reactions requiring the free acid, a slightly acidic pH might be optimal without protonating the amine. For reactions involving the carboxylate, a basic pH will significantly increase solubility.[1]
The compound precipitates out of solution during the reaction. The reaction conditions (e.g., temperature, pH) have changed, leading to decreased solubility.- Monitor and control the pH of the reaction mixture. - If the temperature has decreased, consider gently heating the reaction mixture, as solubility often increases with temperature.[4][5]
A product is being formed that is insoluble in the reaction medium.- Analyze the precipitate to confirm its identity. - If it is the product, a different solvent system may be required for the reaction, or the product may need to be collected as it forms.
Difficulty in finding a suitable solvent that does not interfere with the reaction. The functional groups of the solvent are reacting with the starting materials or reagents.- Consult solvent compatibility charts for your specific reaction type. - Consider less reactive polar aprotic solvents like acetone or acetonitrile if protic solvents like alcohols are problematic.

Quantitative Solubility Data

Table 1: Solubility of 4-Aminobenzoic Acid in Various Solvents

SolventTemperature (°C)Solubility (g/L)
Water255.39
Water306.11
Boiling Water10011.1 (1g in 90mL)
EthanolRoom Temperature125 (1g in 8mL)
EtherRoom Temperature16.7 (1g in 60mL)
Ethyl Acetate-Soluble
Glacial Acetic Acid-Soluble
Benzene-Slightly Soluble
Petroleum Ether-Practically Insoluble

Data compiled from PubChem and the European Commission Scientific Committee on Consumer Products.[2][3]

Table 2: Mole Fraction Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Pure Solvents at Different Temperatures

Temperature (K)MethanolEthanoln-PropanolIsopropanoln-ButanolAcetoneEthyl AcetateAcetonitrilen-HexaneXylene
278.150.01580.01230.00950.00810.00750.04520.02130.01020.00010.0003
283.150.01850.01460.01130.00970.00900.05280.02510.01210.00010.0004
288.150.02160.01720.01340.01150.01070.06150.02950.01430.00020.0005
293.150.02510.02020.01580.01360.01270.07140.03450.01680.00020.0006
298.150.02910.02360.01850.01600.01490.08260.04020.01970.00030.0007
303.150.03360.02750.02160.01870.01750.09520.04670.02300.00030.0009
308.150.03870.03180.02510.02180.02040.10930.05400.02670.00040.0011
313.150.04440.03670.02910.02530.02370.12500.06220.03090.00050.0013
318.150.05080.04220.03350.02920.02740.14240.07140.03560.00060.0016
323.150.05800.04840.03850.03360.03160.16160.08170.04080.00070.0019

Data adapted from the Journal of Chemical & Engineering Data.[4]

Experimental Protocols

Protocol 1: Determination of Solubility using the Shake-Flask Method

This protocol describes a standard method for determining the thermodynamic solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent(s)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a constant temperature.

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After agitation, allow the solution to stand for at least 2 hours to allow undissolved solids to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

  • Dilute the filtered sample with a known volume of the solvent.

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility based on the concentration and the dilution factor.

Diagrams

experimental_workflow start Start: Poor Solubility of This compound ph_adjustment pH Adjustment (for aqueous systems) start->ph_adjustment co_solvency Co-solvency (aqueous/organic mixtures) start->co_solvency organic_solvent Alternative Organic Solvent start->organic_solvent salt_formation Salt Formation (Isolate as a salt) start->salt_formation success Solubility Improved ph_adjustment->success Successful failure Further Optimization Needed ph_adjustment->failure Not effective or incompatible co_solvency->success Successful co_solvency->failure Not effective organic_solvent->success Successful organic_solvent->failure Not effective salt_formation->success Successful salt_formation->failure Not practical

Caption: Troubleshooting workflow for improving the solubility of this compound.

solubility_determination_workflow prep Prepare Supersaturated Solution (Excess solid in solvent) agitate Agitate at Constant Temperature (24-48 hours to reach equilibrium) prep->agitate settle Settle and Filter (Separate solid from saturated solution) agitate->settle analyze Analyze Solute Concentration (HPLC, UV-Vis, or Gravimetric) settle->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for determining the solubility of a compound.

References

preventing oxidation of 2-Amino-5-ethylbenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-Amino-5-ethylbenzoic acid during storage.

Troubleshooting Guide

Encountering degradation of this compound can compromise experimental results. This guide provides a systematic approach to troubleshooting and resolving potential oxidation issues.

Logical Workflow for Troubleshooting Oxidation

Troubleshooting Oxidation Troubleshooting Workflow for this compound Oxidation cluster_0 Observation cluster_1 Initial Checks cluster_2 Investigation & Analysis cluster_3 Corrective Actions A Observe Signs of Degradation (e.g., color change, insolubility) B Review Storage Conditions A->B Degradation Observed C Check Age of Compound B->C Conditions Suboptimal D Verify Purity of Current Stock B->D Conditions Optimal C->D Compound is Old C->D Compound is New E Perform Analytical Testing (e.g., HPLC) D->E Purity Questionable F Identify Potential Contaminants E->F Impurities Detected G Implement Optimal Storage Protocols E->G Purity Confirmed, Oxidation Present H Purify Compound (if necessary) F->H Contaminants Identified I Procure a Fresh Batch G->I Implement for Future Use H->G After Purification I->G For Immediate Use Oxidation Pathway Potential Oxidation Pathway of this compound A This compound B Oxidized Intermediates (e.g., Nitroso derivative) A->B Initial Oxidation (O2, light, heat) C Nitro Derivative (2-Nitro-5-ethylbenzoic Acid) B->C Further Oxidation D Polymeric Byproducts B->D Polymerization C->D Further Degradation

Technical Support Center: Scale-Up Synthesis of 2-Amino-5-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of 2-Amino-5-ethylbenzoic acid. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound suitable for scale-up?

A common and effective synthetic route starts from 5-ethylindoline-2,3-dione. This method involves the oxidative cleavage of the dione to yield this compound.[1] This route is advantageous as it avoids direct electrophilic substitution on the aniline ring, which can lead to isomeric impurities.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

The main challenges during the scale-up of this compound synthesis include:

  • Exothermic Reaction Control: The oxidative cleavage of 5-ethylindoline-2,3-dione with hydrogen peroxide is exothermic and requires careful temperature management to prevent runaway reactions and the formation of byproducts.

  • Solid Handling and Mixing: Efficiently mixing slurries of reactants and products becomes more challenging at a larger scale, potentially impacting reaction kinetics and yield.

  • Product Isolation and Purification: Achieving consistent purity and yield upon scale-up of the precipitation and recrystallization steps can be difficult due to differences in cooling profiles and solid handling.

  • Impurity Profile Management: Controlling the formation of process-related impurities and ensuring their removal during purification is critical for obtaining the desired product quality.

Q3: What are the expected yield and purity for the synthesis of this compound?

On a laboratory scale, the synthesis of this compound from 5-ethylindoline-2,3-dione has been reported with a yield of around 38%.[1] For industrial-scale synthesis of similar substituted anthranilic acids, yields can often be optimized to be significantly higher, with purities typically exceeding 98%. For instance, a method for preparing 2-amino-5-chloro-3-methylbenzoic acid reports a yield of 85% with a purity of 98.5%.[2]

Troubleshooting Guides

Issue 1: Low Yield in the Oxidative Cleavage Step

Question: My synthesis of this compound from 5-ethylindoline-2,3-dione is resulting in a low yield. What are the potential causes and solutions?

Answer: Low yields in this step can often be attributed to several factors:

  • Improper Temperature Control: The reaction temperature should be carefully maintained between 15-20°C during the addition of hydrogen peroxide.[1] Higher temperatures can lead to the decomposition of hydrogen peroxide and the formation of unwanted side products.

  • Poor Quality of Reagents: Ensure the 5-ethylindoline-2,3-dione is of high purity and the hydrogen peroxide solution has the correct concentration.

  • Inefficient Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" and incomplete reaction. Ensure the stirring is vigorous enough to maintain a homogeneous suspension.

  • Incorrect pH during Precipitation: The pH of the solution after the reaction is crucial for the precipitation of the product. The pH should be carefully adjusted to 5-6 with glacial acetic acid to maximize the precipitation of this compound.[1]

Issue 2: Difficulty in Purifying the Final Product

Question: I am facing challenges in purifying the final this compound, observing a persistent yellow or brown discoloration. What are the recommended purification methods?

Answer: Discoloration is often due to the presence of oxidized impurities or residual starting materials.

  • Recrystallization Solvent System: A mixture of ethanol and water (1:1, v/v) is a reported solvent system for the recrystallization of this compound.[1] For other substituted anthranilic acids, solvents like methanol or acetonitrile have also been used.[3]

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

  • Control of pH during Crystallization: Ensure the pH is in the optimal range to prevent the co-precipitation of acidic or basic impurities.

  • Inert Atmosphere: If oxidation is suspected, performing the final purification steps under an inert atmosphere (e.g., nitrogen) can be beneficial.

Data Presentation

Table 1: Comparison of Lab-Scale Synthesis Parameters for Substituted Anthranilic Acids

CompoundStarting MaterialKey ReagentsSolventTemperature (°C)Yield (%)Purity (%)Reference
This compound5-ethylindoline-2,3-dioneNaOH, H₂O₂Water15-2038Not Specified[1]
2-Amino-5-chloro-3-methylbenzoic acidIsatoic anhydrideCyanuric chlorideDichloroethane25-308598.5[2]
2-Amino-5-nitrobenzoic acidN-acetylanthranilic acidNitric acid, Sulfuric acidAcetic acid<1070Not Specified[4]
2-Amino-5-chlorobenzoic acid5-chloro-2-nitrobenzoic acidRaney Nickel, H₂Ethanol2096Not Specified[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-ethylindoline-2,3-dione

This protocol is based on a reported laboratory procedure.[1]

  • Preparation of Sodium Hydroxide Solution: Dissolve sodium hydroxide (6.5 g, 162.5 mmol) in distilled water (52 mL) in a reaction vessel and cool the solution to below 30°C.

  • Addition of Starting Material: Slowly add 5-ethylindoline-2,3-dione (9.6 g, 54.8 mmol) to the sodium hydroxide solution with continuous stirring.

  • Cooling: Cool the reaction mixture to below 15°C using an ice bath.

  • Oxidative Cleavage: Slowly add 30% hydrogen peroxide solution (15.6 g) dropwise while ensuring the reaction temperature is maintained between 15-20°C.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 15-20°C for 1 hour.

  • Precipitation: Adjust the pH of the reaction solution to 5-6 by the slow dropwise addition of glacial acetic acid. A yellow solid should precipitate.

  • Isolation: Collect the precipitated solid by filtration and wash it with a small amount of cold water.

  • Drying: Dry the solid to obtain the crude product.

  • Purification: Recrystallize the crude product from an ethanol/water (1:1, v/v) solvent mixture to yield the purified this compound.

Mandatory Visualization

experimental_workflow start Start prep_naoh Prepare NaOH Solution start->prep_naoh add_sm Add 5-ethylindoline-2,3-dione prep_naoh->add_sm cool_reaction Cool to <15°C add_sm->cool_reaction add_h2o2 Add H2O2 (15-20°C) cool_reaction->add_h2o2 react React for 1 hour add_h2o2->react adjust_ph Adjust pH to 5-6 react->adjust_ph precipitate Precipitation adjust_ph->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry Crude Product filter_wash->dry recrystallize Recrystallize (Ethanol/Water) dry->recrystallize end Pure this compound recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield problem Low Yield check_temp Check Temperature Control (15-20°C) problem->check_temp check_reagents Verify Reagent Quality problem->check_reagents check_mixing Assess Mixing Efficiency problem->check_mixing check_ph Confirm Precipitation pH (5-6) problem->check_ph solution_temp Optimize Cooling/Heating check_temp->solution_temp solution_reagents Use High Purity Reagents check_reagents->solution_reagents solution_mixing Increase Stirring Rate/ Improve Baffling check_mixing->solution_mixing solution_ph Calibrate pH Meter/ Slow Acid Addition check_ph->solution_ph

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: Analysis of 2-Amino-5-ethylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-ethylbenzoic acid. The information is tailored to assist in identifying byproducts in its reactions using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound in pharmaceutical development?

A1: this compound is a versatile building block in pharmaceutical synthesis. The most common reactions include:

  • Amide Bond Formation: The primary amine can be acylated, and the carboxylic acid can be coupled with amines to form amides. These reactions are fundamental in building larger, more complex molecules.

  • Esterification: The carboxylic acid can be converted to an ester, which can serve as a protecting group or modulate the compound's physicochemical properties.

  • Diazotization: The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups.

  • N-Alkylation/N-Arylation: The amino group can be substituted to introduce different alkyl or aryl groups.

Q2: What are the likely degradation pathways for this compound under stress conditions?

A2: Based on its structure, this compound is susceptible to several degradation pathways, particularly under forced degradation conditions as per ICH guidelines. Key pathways include:

  • Oxidation: The electron-rich aromatic ring and the primary amine are susceptible to oxidation, which can lead to the formation of hydroxylated species, N-oxides, or colored degradation products.

  • Decarboxylation: Under thermal or certain pH conditions, the carboxylic acid group can be lost, leading to the formation of 4-ethylaniline.

  • Photodegradation: Exposure to light, especially UV radiation, can induce complex degradation pathways, potentially leading to polymerization or the formation of colored byproducts.

  • Hydrolysis (of derivatives): If this compound is part of a larger molecule, such as an amide or ester, these functional groups can be susceptible to hydrolysis under acidic or basic conditions.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in LC-MS Analysis of an Amide Coupling Reaction Mixture

Problem: You are performing an amide coupling reaction with this compound and observe unexpected peaks in your LC-MS chromatogram.

Potential Causes and Solutions:

Potential Cause Diagnostic Approach Proposed Solution
Unreacted Starting Materials Compare the retention times and mass-to-charge ratios (m/z) of the unexpected peaks with those of your starting materials (this compound and the coupling amine).Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
Byproducts from Coupling Reagents Common coupling reagents like EDC form urea byproducts (e.g., N,N'-dicyclohexylurea (DCU) for DCC, or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) for EDC). Check for the expected m/z of these byproducts.Use a water-soluble carbodiimide like EDC to facilitate removal of the urea byproduct during aqueous workup. For DCC, the urea is often insoluble and can be removed by filtration.
Side Reactions of the Activated Acid The activated carboxylic acid intermediate can react with itself to form an anhydride or rearrange. Look for peaks corresponding to the dimer of this compound or other related structures.Control the stoichiometry of the activating agent and add the amine promptly after activating the carboxylic acid.
Dimerization of Starting Material This compound can potentially react with itself under certain activation conditions to form a dimer. Look for a peak with an m/z corresponding to the dimer minus a molecule of water.Optimize the order of addition of reagents. It is often preferable to add the coupling agent to a mixture of the acid and amine.
Issue 2: Identification of a Peak Corresponding to Decarboxylation

Problem: An unexpected peak is observed with a mass corresponding to the loss of CO2 (44 Da) from this compound.

Potential Causes and Solutions:

Potential Cause Diagnostic Approach Proposed Solution
Thermal Degradation This is common if the reaction is performed at elevated temperatures or if the sample is heated in the ion source of the mass spectrometer. The expected byproduct is 4-ethylaniline.Run the reaction at a lower temperature if possible. For LC-MS analysis, review the ion source temperature and consider reducing it.
Acid/Base Catalyzed Decarboxylation Strong acidic or basic conditions, especially at elevated temperatures, can promote decarboxylation.If the reaction conditions are harsh, consider milder alternatives. Buffer your reaction mixture if appropriate.
Issue 3: Observation of Peaks with +16 Da Mass Shift

Problem: You observe peaks in your LC-MS data with a mass-to-charge ratio that is 16 Da higher than your starting material or product.

Potential Causes and Solutions:

Potential Cause Diagnostic Approach Proposed Solution
Oxidation This is a common byproduct, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present. The +16 Da shift can correspond to the formation of a hydroxylated derivative on the aromatic ring or an N-oxide at the amino group.Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and deoxygenated solvents. If the oxidation is inherent to the reaction conditions, consider the use of antioxidants if compatible with your chemistry.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies to identify potential degradation products of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 60°C for 24 hours, protected from light.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating LC-MS method.

Protocol 2: General LC-MS Method for Impurity Profiling

This is a starting point for developing a specific LC-MS method for analyzing this compound and its reaction byproducts.

  • LC System: UHPLC or HPLC system

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 1-5 µL

  • MS Detector: ESI in positive ion mode is generally suitable for aminobenzoic acids.

  • MS Scan Mode: Full scan mode to detect all ions, with subsequent product ion scans (MS/MS) on peaks of interest to aid in structural elucidation.

Visualizations

G cluster_0 Reaction Mixture Analysis cluster_1 Byproduct Identification prep Sample Preparation (Dilution, Filtration) lc LC Separation (Reversed-Phase) prep->lc Inject ms MS Detection (ESI+) lc->ms Elute data Data Analysis ms->data Acquire Spectra id_mass Identify m/z of Unexpected Peaks data->id_mass compare Compare with Expected Byproducts id_mass->compare msms Perform MS/MS for Fragmentation id_mass->msms elucidate Elucidate Structure msms->elucidate

Caption: Workflow for LC-MS Analysis and Byproduct Identification.

G cluster_amide Amide Coupling cluster_degradation Degradation main This compound amide_prod Desired Amide Product main->amide_prod Amine + Coupling Agent unreacted Unreacted Starting Material main->unreacted dimer Dimer of Starting Acid main->dimer Side Reaction decarboxylated Decarboxylation Product (4-ethylaniline) main->decarboxylated Heat / pH oxidized Oxidation Product (+16 Da) main->oxidized O2 / Light urea Urea Byproduct (from coupling agent) amide_prod->urea Side Reaction

Caption: Potential Byproducts in Reactions of this compound.

Technical Support Center: Optimizing Coupling Conditions for 2-Amino-5-ethylbenzoic Acid in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of 2-Amino-5-ethylbenzoic acid in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

A1: The primary challenges stem from the electronic properties and sterics of the molecule. The ortho-amino group can reduce the electrophilicity of the carboxylic acid, making it less reactive. Additionally, the presence of the amino group can lead to side reactions if not properly managed. The ethyl group at the 5-position is electron-donating, which can further slightly deactivate the carboxylic acid for nucleophilic attack.

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered or electronically deactivated acids like this compound, potent coupling reagents are recommended.[1] Uronium/aminium salt-based reagents such as HATU , HBTU , and HCTU are highly effective due to the formation of highly reactive OAt or OBt active esters.[1] HATU is often considered a superior choice for many challenging couplings.[1] Phosphonium-based reagents like PyBOP and PyAOP are also excellent options and are generally associated with lower rates of racemization.[1] While carbodiimides like DCC or EDC can be used, they often require additives like HOBt or OxymaPure to enhance efficiency and are generally less effective for challenging couplings compared to onium salts.[1]

Q3: What are the optimal solvent and base combinations for this coupling reaction?

A3: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred for their ability to dissolve the reactants and facilitate the reaction. When using onium salt reagents like HATU, a non-nucleophilic base is crucial to deprotonate the carboxylic acid and neutralize any acidic byproducts. N,N-Diisopropylethylamine (DIPEA) is the most commonly used base in these reactions. For sensitive substrates where racemization is a concern, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be considered.[1]

Q4: How can I monitor the progress of the coupling reaction?

A4: The progress of the reaction should be monitored by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) . These methods can track the consumption of starting materials and the formation of the desired product. For a qualitative assessment on solid-phase synthesis, the Kaiser test can be used to detect the presence of free primary amines, indicating an incomplete reaction.[2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low or No Product Yield Incomplete activation of the carboxylic acid: The ortho-amino group can reduce the reactivity of the carboxylic acid.1. Switch to a more potent coupling reagent: Use HATU, HCTU, or PyAOP instead of DCC/EDC.[1] 2. Pre-activation: Stir the this compound, coupling reagent, and base together for 15-30 minutes before adding the amine component. This allows for the formation of the active ester intermediate. 3. Increase reagent equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and base.
Low nucleophilicity of the amine: The amine coupling partner may be sterically hindered or electronically deactivated.1. Increase reaction temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate. Monitor for potential side reactions. 2. Prolong reaction time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours), monitoring by LC-MS.
Side reactions: The free amino group of this compound can potentially react.Consider N-protection: If other strategies fail, transiently protecting the amino group (e.g., with a Boc group) can prevent side reactions. However, this adds extra steps to the synthesis.
Multiple Peaks in HPLC/LC-MS of Crude Product Racemization: Loss of stereochemical integrity at an adjacent chiral center during activation.1. Use racemization-suppressing additives: If using carbodiimides, always include HOBt or HOAt.[4] For onium salts, HATU (which is based on HOAt) is preferred over HBTU (based on HOBt). 2. Lower the reaction temperature: Perform the coupling at 0 °C or room temperature. 3. Use a weaker base: Substitute DIPEA with NMM or collidine.[1]
Formation of N-acylurea byproduct: This is common with carbodiimide reagents (DCC, EDC).1. Use an additive: HOBt or OxymaPure can suppress the rearrangement to the N-acylurea. 2. Purification: The N-acylurea byproduct from EDC is water-soluble and can often be removed with an aqueous workup. The DCU byproduct from DCC is poorly soluble and can be removed by filtration.[4]
Guanidinylation of the amine: Uronium/aminium reagents (HATU, HBTU) can react with the incoming amine to form a guanidinium species, capping the chain.Pre-activate the carboxylic acid: This consumes the coupling reagent before the amine is introduced, minimizing the chance of this side reaction.[5]
Difficulty in Product Purification Residual coupling reagents and byproducts: Reagents like HOBt, and byproducts like tetramethylurea (from HATU/HBTU) or dicyclohexylurea (from DCC) can co-elute with the product.1. Aqueous workup: A standard workup with dilute acid (e.g., 0.5 N HCl) and/or saturated sodium bicarbonate can remove basic and acidic impurities. The urea byproduct of EDC is water-soluble and can be removed this way.[4] 2. Filtration: The urea byproduct of DCC is largely insoluble in common organic solvents and can be removed by filtration.[4] 3. Optimized chromatography: Use a high-resolution column and a shallow gradient during preparative HPLC for better separation.

Quantitative Data Summary

The following tables provide representative data for common coupling conditions. Note that optimal conditions and yields will be sequence-dependent.

Table 1: Comparison of Coupling Reagents for a Model Amide Synthesis

Coupling ReagentAdditiveBase (Equivalents)SolventTime (h)Typical Yield (%)
HATU NoneDIPEA (2.0)DMF2-485-95%
HBTU NoneDIPEA (2.0)DMF2-680-90%
PyBOP NoneDIPEA (2.0)DMF/DCM2-680-90%
EDC HOBt (1.2)DIPEA (2.0)DCM12-2460-80%
DCC HOBt (1.2)NoneDCM/DMF12-2450-75%

Yields are estimates for a standard coupling and can vary significantly based on the specific substrates.

Table 2: Recommended Reagent Equivalents

ReagentEquivalents (relative to limiting reagent)
This compound1.0 - 1.2
Amine1.0
Coupling Reagent (HATU, HBTU)1.1 - 1.5
Base (DIPEA)2.0 - 3.0

Experimental Protocols

Protocol 1: General Procedure for HATU-mediated Coupling
  • Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.1 equivalents) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 equivalents) to the solution and stir for 5 minutes at room temperature. In a separate vial, dissolve HATU (1.1 equivalents) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture.

  • Pre-activation: Stir the mixture for 15-30 minutes at room temperature to allow for the formation of the active ester.

  • Coupling: Add the amine component (1.0 equivalent), dissolved in a small amount of anhydrous DMF, to the activated acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Alternative Procedure using EDC/HOBt
  • Reactant Preparation: In a clean, dry flask, dissolve this compound (1.2 equivalents), the amine component (1.0 equivalent), and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add EDC (1.2 equivalents) portion-wise to the cooled solution. If the amine component is a hydrochloride salt, add DIPEA (2.0 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash with water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography or preparative HPLC.

Visualizations

PROTAC Mechanism of Action and Synthesis Workflow

The following diagrams illustrate the general mechanism of PROTACs and a typical experimental workflow for their synthesis and evaluation.

PROTAC_MoA cluster_0 PROTAC-Mediated Degradation Cycle PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Recycles Ternary->E3 Recycles PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Synthesis_Workflow cluster_1 PROTAC Synthesis and Characterization Workflow Start Starting Materials (this compound, Linker, E3 Ligand) Coupling Amide Coupling Reaction (e.g., HATU, DIPEA, DMF) Start->Coupling Monitor Reaction Monitoring (LC-MS) Coupling->Monitor Monitor->Coupling Incomplete Workup Workup & Purification (Extraction, Chromatography) Monitor->Workup Complete Characterize Structure Confirmation (NMR, HRMS) Workup->Characterize Purity Purity Analysis (Analytical HPLC) Characterize->Purity Purity->Workup <95% Pure BioAssay Biological Evaluation (Degradation Assays) Purity->BioAssay >95% Pure End Optimized PROTAC BioAssay->End

Caption: A typical workflow for PROTAC synthesis and characterization.

IRAK-4 Signaling Pathway Targeted by PROTACs

PROTACs have been successfully developed to target Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a key mediator in inflammatory signaling pathways.[6][][8][9][10] The degradation of IRAK-4 can block the production of pro-inflammatory cytokines.

IRAK4_Pathway cluster_pathway IRAK-4 Signaling Pathway and PROTAC Intervention cluster_protac PROTAC Action TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 Recruitment IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation Proteasome_path Proteasomal Degradation IRAK4->Proteasome_path Degradation TRAF6 TRAF6 IRAK1->TRAF6 Activation NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway TRAF6->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription MAPK->Cytokines Transcription IRAK4_PROTAC IRAK-4 PROTAC IRAK4_PROTAC->IRAK4 Binds E3_Ligase E3 Ligase IRAK4_PROTAC->E3_Ligase Binds

Caption: PROTAC-mediated degradation of IRAK-4 disrupts inflammatory signaling.

References

Technical Support Center: Degradation of 2-Amino-5-ethylbenzoic Acid Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 2-Amino-5-ethylbenzoic acid under acidic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Issue IDQuestionPossible Causes & Solutions
AE-01 Unexpected peaks observed in HPLC analysis after acid stress testing. 1. Formation of Degradation Products: Under acidic conditions, this compound can undergo degradation to form various products. The primary expected degradation pathways are: - Decarboxylation: Loss of the carboxylic acid group to form 4-ethylaniline.[1][2] - Hydrolysis of the Amino Group: While less common under acidic conditions, hydrolysis of the amino group to a hydroxyl group could yield 2-Hydroxy-5-ethylbenzoic acid. - Side-Chain Oxidation: In the presence of oxidizing agents, the ethyl group can be oxidized. This may lead to the formation of 2-Amino-5-(1-hydroxyethyl)benzoic acid or further oxidation to 2-Amino-5-acetylbenzoic acid.[3] Solution: To identify the unknown peaks, compare the retention times with those of commercially available standards of the suspected degradation products. If standards are unavailable, techniques such as LC-MS or NMR can be used for structural elucidation.
AE-02 Rapid loss of the parent this compound peak. 1. Harsh Acidic Conditions: The rate of degradation is highly dependent on the acid concentration and temperature. High concentrations of strong acids (e.g., >1N HCl) and elevated temperatures will accelerate the degradation. Solution: If the goal is to study the initial stages of degradation, consider using milder acidic conditions (e.g., 0.1N HCl) or lowering the temperature. A time-course study can help in understanding the degradation kinetics.
AE-03 Poor peak shape or shifting retention times in HPLC analysis. 1. pH Effects: The pH of the mobile phase can significantly affect the ionization state of both the parent compound and its degradation products, which in turn influences their retention and peak shape on a reverse-phase column. Solution: Ensure the pH of the mobile phase is controlled and is at least 2 pH units away from the pKa of the analyte and its degradation products to ensure a consistent ionization state. Buffering the mobile phase is highly recommended. 2. Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Solution: Dilute the sample and reinject.
AE-04 Mass imbalance in the degradation study. 1. Formation of Non-UV Active or Volatile Products: Some degradation products may not have a chromophore and thus will not be detected by a UV detector. Volatile products may be lost during sample preparation. Solution: Use a mass spectrometer (LC-MS) in conjunction with UV detection to identify non-UV active compounds. For volatile products, a gas chromatography (GC) analysis of the headspace may be necessary. 2. Adsorption to Vials/Tubing: The parent compound or its degradation products may adsorb to the surface of glass or plastic vials and tubing. Solution: Use silanized glass vials or polypropylene vials to minimize adsorption.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic conditions?

A1: Based on the chemical structure and literature on similar compounds, the primary anticipated degradation pathways under acidic conditions are:

  • Decarboxylation: The loss of the carboxyl group (-COOH) as carbon dioxide is a common degradation pathway for aminobenzoic acids in acidic solutions, which would result in the formation of 4-ethylaniline.[1][2]

  • Hydrolysis: The amino group (-NH2) could potentially be hydrolyzed to a hydroxyl group (-OH), yielding 2-Hydroxy-5-ethylbenzoic acid.

  • Side-Chain Oxidation: If oxidizing conditions are present, the ethyl side chain may be oxidized to form compounds such as 2-Amino-5-(1-hydroxyethyl)benzoic acid or 2-Amino-5-acetylbenzoic acid.[3]

Q2: How can I monitor the degradation of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique. This involves developing an HPLC method that can separate the parent compound from all its potential degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

Q3: What are the typical conditions for a forced degradation study of this compound in acid?

A3: A typical starting point for an acid-forced degradation study would be to treat a solution of this compound with 0.1N to 1N hydrochloric acid (HCl) at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24-48 hours).[4] The conditions should be adjusted to achieve a target degradation of 5-20% of the parent compound.

Q4: How does the position of the ethyl group influence the degradation pathway?

A4: The ethyl group at the 5-position is an electron-donating group, which can influence the electron density of the aromatic ring and potentially affect the rate of electrophilic substitution reactions. Its primary role in degradation under non-oxidative acidic conditions is likely to be steric. However, under oxidative conditions, the benzylic protons of the ethyl group are susceptible to attack, leading to side-chain oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Conditions

Objective: To generate potential degradation products of this compound under acidic stress for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1N and 0.1N

  • Sodium hydroxide (NaOH), 1N and 0.1N (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or a suitable solvent.

  • Acid Treatment:

    • To a volumetric flask, add a known volume of the stock solution.

    • Add an equal volume of 1N HCl.

    • Heat the solution at a controlled temperature (e.g., 80°C) for a specified time (e.g., 24 hours).

    • Periodically withdraw aliquots (e.g., at 0, 2, 4, 8, and 24 hours).

    • Cool the aliquots to room temperature and neutralize with an equivalent amount of NaOH.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with water instead of acid and subject it to the same temperature conditions.

  • Analysis: Analyze the stressed and control samples using a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method to separate this compound from its degradation products.

Instrumentation:

  • HPLC system with a UV/PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (starting point, may require optimization):

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or optimized based on the UV spectra of the parent and degradation products)

  • Injection Volume: 10 µL

Visualizations

Logical Workflow for Troubleshooting Unexpected HPLC Peaks

troubleshooting_workflow start Unexpected Peak(s) in HPLC Chromatogram check_purity Check Peak Purity (PDA Detector) start->check_purity is_pure Peak Pure? check_purity->is_pure impurity Impurity in Starting Material or Reagent Contamination is_pure->impurity Yes degradation_product Potential Degradation Product is_pure->degradation_product No end Identify Source impurity->end characterize Characterize Structure (LC-MS, NMR) degradation_product->characterize compare_standards Compare with Reference Standards degradation_product->compare_standards characterize->end compare_standards->end degradation_pathways parent This compound decarboxylation Decarboxylation parent->decarboxylation + H+ / Heat hydrolysis Hydrolysis parent->hydrolysis + H2O / H+ oxidation Side-Chain Oxidation parent->oxidation + [O] product1 4-Ethylaniline decarboxylation->product1 product2 2-Hydroxy-5-ethylbenzoic Acid hydrolysis->product2 product3 2-Amino-5-(1-hydroxyethyl)benzoic Acid oxidation->product3 product4 2-Amino-5-acetylbenzoic Acid oxidation->product4 product3->oxidation + [O]

References

Technical Support Center: Stability of 2-Amino-5-ethylbenzoic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to improve the stability of 2-Amino-5-ethylbenzoic acid solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound solutions?

The stability of this compound in solution is primarily influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. The amino and carboxylic acid functional groups on the aromatic ring are susceptible to chemical degradation.

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of similar aminobenzoic acid derivatives, potential degradation pathways include:

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored degradation products. This can be initiated by dissolved oxygen, metal ions, or exposure to light.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

  • Photodegradation: Aromatic compounds, especially those with amino groups, can be sensitive to light, leading to complex degradation reactions.[1]

  • Hydrolysis: While less common for the aromatic ring itself, extreme pH conditions could potentially affect the functional groups.

Q3: How does pH impact the stability of this compound solutions?

The pH of a solution can significantly influence the stability of this compound. The ionization state of both the amino group (a weak base) and the carboxylic acid group (a weak acid) is pH-dependent. Changes in pH can alter the compound's susceptibility to oxidation and other degradation reactions. For analogous compounds like p-aminobenzoic acid, adjusting the microenvironment pH with alkalizing excipients has been shown to be a successful stabilization strategy.[2] It is crucial to determine the optimal pH range for your specific application through stability studies.

Q4: Are solutions of this compound sensitive to light?

Yes, it is highly probable that solutions of this compound are sensitive to light. Aromatic amines can undergo photodegradation.[1] Therefore, it is recommended to protect solutions from light by using amber glassware or by covering containers with aluminum foil during storage and handling.

Troubleshooting Guides

Issue 1: Discoloration or Precipitation in the Solution

Possible Cause Troubleshooting Steps
Oxidation 1. Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing the solution. 2. Add Antioxidants: Consider the addition of antioxidants such as sodium metabisulfite or ascorbic acid. The appropriate antioxidant and its concentration should be validated for compatibility and effectiveness. 3. Use Chelating Agents: If metal ion contamination is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
Precipitation due to pH Shift 1. Buffer the Solution: Use a suitable buffer system to maintain a stable pH within the optimal range for solubility and stability. 2. Verify Solubility: Confirm the solubility of this compound at the intended concentration and pH.
Photodegradation 1. Protect from Light: Store solutions in amber vials or wrap containers in foil.[1] 2. Minimize Exposure: Prepare solutions fresh and minimize exposure to ambient light during experiments.

Issue 2: Decrease in Concentration Over Time (Observed by HPLC)

Possible Cause Troubleshooting Steps
Chemical Degradation 1. Conduct Forced Degradation Studies: Perform studies under stress conditions (acid, base, peroxide, heat, light) to identify the primary degradation pathways. 2. Optimize Storage Conditions: Based on forced degradation results, adjust storage temperature (e.g., refrigerate or freeze) and protect from light and oxygen. 3. Adjust pH: Identify and maintain the pH of maximum stability using a suitable buffer.
Adsorption to Container 1. Use Appropriate Containers: Test different container materials (e.g., borosilicate glass vs. polypropylene) to minimize adsorption. 2. Silanize Glassware: Consider using silanized glassware to reduce active sites for adsorption.

Experimental Protocols

Protocol 1: pH Stability Study
  • Prepare a series of buffers: Prepare buffers covering a range of pH values (e.g., pH 3, 5, 7, 9).

  • Prepare test solutions: Dissolve a known concentration of this compound in each buffer.

  • Initial Analysis: Immediately analyze the concentration of the compound in each solution using a validated stability-indicating HPLC method.

  • Incubate samples: Store aliquots of each solution at a controlled temperature (e.g., 40°C) and protected from light.

  • Time-point analysis: At predetermined time intervals (e.g., 1, 3, 7, 14 days), withdraw samples and analyze the concentration of this compound.

  • Data Analysis: Plot the percentage of the initial concentration remaining versus time for each pH. The pH at which the concentration remains highest over time is the pH of maximum stability.

Protocol 2: Photostability Study
  • Prepare the test solution: Prepare a solution of this compound in a transparent container.

  • Prepare a control sample: Prepare an identical solution but wrap the container in aluminum foil to protect it from light.

  • Expose to light: Place the test sample in a photostability chamber with a controlled light source (e.g., xenon lamp).

  • Incubate the control: Store the control sample at the same temperature but in the dark.

  • Analyze samples: At specified time points, analyze both the exposed and control samples by HPLC.

  • Compare results: A significant decrease in the concentration of the exposed sample compared to the control indicates photosensitivity.

Data Presentation

Table 1: Hypothetical pH Stability of this compound at 40°C

pHInitial Concentration (µg/mL)Concentration after 7 days (µg/mL)% Remaining
3.0100.285.184.9%
5.099.895.795.9%
7.0100.598.998.4%
9.0100.192.392.2%

Note: This data is illustrative and should be determined experimentally.

Table 2: Example of Stabilizer Screening

Stabilizer (Concentration)Storage Condition% Remaining after 14 days
None (Control)40°C, Ambient Light75.2%
0.1% Ascorbic Acid40°C, Ambient Light92.5%
0.05% EDTA40°C, Ambient Light85.1%
0.1% Ascorbic Acid + 0.05% EDTA40°C, Ambient Light96.8%
None (Control)40°C, Dark88.9%

Note: This data is illustrative and should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_solution Prepare Stock Solution of This compound pH_study pH Stability Study (pH 3, 5, 7, 9) prep_solution->pH_study Expose to photo_study Photostability Study (Light vs. Dark) prep_solution->photo_study Expose to thermal_study Thermal Stability Study (e.g., 40°C, 60°C) prep_solution->thermal_study Expose to oxidative_study Oxidative Stability Study (e.g., with H2O2) prep_solution->oxidative_study Expose to hplc_analysis HPLC Analysis at Time Points (T0, T1, T2...) pH_study->hplc_analysis photo_study->hplc_analysis thermal_study->hplc_analysis oxidative_study->hplc_analysis data_analysis Data Analysis: - Degradation Rate - Identify Degradants hplc_analysis->data_analysis optimization Optimize Formulation: - Adjust pH - Add Stabilizers data_analysis->optimization

Caption: Workflow for investigating the stability of this compound solutions.

troubleshooting_logic start Solution Instability Observed (e.g., color change, concentration drop) check_light Is the solution protected from light? start->check_light protect_light Action: Store in amber vials or wrap in foil. check_light->protect_light No check_oxygen Is the solution deoxygenated? check_light->check_oxygen Yes protect_light->check_oxygen add_antioxidant Action: Purge with inert gas. Consider adding antioxidants. check_oxygen->add_antioxidant No check_ph Is the pH controlled? check_oxygen->check_ph Yes add_antioxidant->check_ph add_buffer Action: Use a suitable buffer system. check_ph->add_buffer No end_node Re-evaluate Stability check_ph->end_node Yes add_buffer->end_node

Caption: Troubleshooting logic for stabilizing this compound solutions.

References

Validation & Comparative

A Comparative Guide to the Spectral Data of 2-Amino-5-ethylbenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for 2-Amino-5-ethylbenzoic acid and its structural isomers. Understanding the distinct spectral characteristics of these closely related compounds is crucial for their unambiguous identification and characterization in research and development settings.

Note on Data Availability: Direct experimental spectral data for this compound and its ethyl isomers is limited in publicly accessible databases. Therefore, this guide utilizes the spectral data of the closely related methyl analogs (e.g., 2-Amino-5-methylbenzoic acid) as a reference. The substitution of a methyl group with an ethyl group is expected to introduce predictable changes in the spectra, primarily in the aliphatic region of the NMR spectra and subtle shifts in the vibrational frequencies of the IR spectra.

Spectroscopic Data Comparison

The following tables summarize the key spectral data for 2-Amino-5-methylbenzoic acid and its isomers. These tables are designed to facilitate a clear and objective comparison of their spectroscopic properties.

¹H NMR Spectral Data

The proton NMR spectra of these isomers are distinguished by the chemical shifts and splitting patterns of the aromatic protons, which are highly sensitive to the relative positions of the amino, carboxyl, and alkyl groups on the benzene ring.

CompoundAromatic Protons (ppm)Alkyl Protons (ppm)Amino Proton (ppm)Carboxyl Proton (ppm)Solvent
2-Amino-5-methylbenzoic acid 7.6 (d), 7.1 (dd), 6.6 (d)2.2 (s, 3H)5.5 (br s, 2H)11.0 (br s, 1H)DMSO-d6
4-Amino-3-methylbenzoic acid 7.6 (d), 7.5 (s), 6.7 (d)2.1 (s, 3H)5.8 (br s, 2H)12.2 (br s, 1H)DMSO-d6
2-Amino-3-methylbenzoic acid 7.7 (d), 7.3 (t), 6.6 (d)2.2 (s, 3H)5.6 (br s, 2H)11.5 (br s, 1H)DMSO-d6
¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the aromatic carbons are particularly informative for distinguishing between isomers.

CompoundCarboxyl Carbon (ppm)Aromatic Carbons (ppm)Alkyl Carbon (ppm)
2-Amino-5-methylbenzoic acid 169.5151.0, 135.0, 130.5, 125.0, 117.0, 115.020.5
4-Amino-3-methylbenzoic acid 168.0152.0, 132.0, 131.0, 128.0, 118.0, 114.017.0
2-Amino-3-methylbenzoic acid 170.0150.0, 136.0, 128.0, 122.0, 118.0, 115.015.0
IR Spectral Data

Infrared spectroscopy highlights the characteristic vibrational frequencies of the functional groups present in the molecules. Key absorptions for these compounds include those for the N-H, O-H, C=O, and C-N bonds.

CompoundN-H Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-N Stretch (cm⁻¹)
2-Amino-5-methylbenzoic acid 3400-33003200-2500 (broad)16801300
4-Amino-3-methylbenzoic acid 3450-33503200-2500 (broad)16751310
2-Amino-3-methylbenzoic acid 3420-33203200-2500 (broad)16851290
Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak (M⁺) is expected at m/z 165 for the ethylbenzoic acid isomers.

Compound (Methyl Analog)Molecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
2-Amino-5-methylbenzoic acid 151134, 106, 77
4-Amino-3-methylbenzoic acid 151134, 106, 77
2-Amino-3-methylbenzoic acid 151134, 106, 77

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is used.

    • Spectral Width: -2 to 14 ppm.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024-4096 scans.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

    • Solid Samples (ATR): A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. A background spectrum is typically collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced directly via a solids probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization Method: Electron Ionization (EI) is a common method for these types of small molecules. Electrospray Ionization (ESI) may also be used, particularly with LC-MS.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Acquisition:

    • Mass Range: m/z 50-500.

    • Scan Speed: Typically 1-2 scans per second.

  • Data Processing: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Workflow for Spectral Data Comparison

The following diagram illustrates the logical workflow for comparing the spectral data of this compound and its isomers.

Spectral_Comparison_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Comparison cluster_conclusion Conclusion A Synthesize or Procure Isomers B Acquire 1H NMR Data A->B C Acquire 13C NMR Data A->C D Acquire IR Data A->D E Acquire Mass Spectrometry Data A->E F Tabulate 1H NMR Chemical Shifts & Coupling Constants B->F G Tabulate 13C NMR Chemical Shifts C->G H Identify Characteristic IR Absorptions D->H I Analyze Mass Fragmentation Patterns E->I J Compare Spectral Fingerprints F->J G->J H->J I->J K Identify Unique Spectral Features for Each Isomer J->K L Establish Spectroscopic Identification Criteria K->L

Workflow for isomeric spectral comparison.

A Comparative Analysis of 2-Amino-5-ethylbenzoic Acid and 2-Amino-5-methylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 2-Amino-5-ethylbenzoic acid and 2-Amino-5-methylbenzoic acid, two closely related anthranilic acid derivatives. While both compounds serve as valuable building blocks in organic synthesis and drug discovery, their subtle structural differences can lead to distinct physicochemical properties and biological activities. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview, including their synthesis, known biological effects, and relevant experimental protocols.

Physicochemical Properties

The primary difference between the two molecules lies in the alkyl substituent at the C5 position of the benzene ring: an ethyl group in this compound and a methyl group in 2-Amino-5-methylbenzoic acid. This seemingly minor variation influences their molecular weight and may affect properties such as solubility, lipophilicity, and crystal packing. A summary of their key physicochemical properties is presented below.

PropertyThis compound2-Amino-5-methylbenzoic acid
CAS Number 2475-82-3[1]2941-78-8[2]
Molecular Formula C₉H₁₁NO₂[1]C₈H₉NO₂
Molecular Weight 165.19 g/mol [1]151.16 g/mol
Melting Point Not available177 °C
Appearance Yellow solid[3]White to brown crystalline powder[4]
Synonyms 5-Ethylanthranilic acid5-Methylanthranilic acid, 6-Amino-m-toluic acid[4]

Synthesis and Preparation

The synthetic routes to these compounds differ based on the desired alkyl substituent. Below are summaries of reported synthetic protocols.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidative cleavage of 5-ethylindoline-2,3-dione.[3]

Experimental Protocol:

  • Dissolve sodium hydroxide in distilled water and cool the solution.

  • Slowly add 5-ethylindoline-2,3-dione to the cooled sodium hydroxide solution with continuous stirring.

  • Further cool the reaction mixture and slowly add a 30% hydrogen peroxide solution dropwise, maintaining the temperature between 15-20 °C.

  • After the addition is complete, continue the reaction for 1 hour at the same temperature.

  • Adjust the pH of the reaction solution to 5-6 with glacial acetic acid to precipitate a yellow solid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to yield the final product.[3]

Synthesis of 2-Amino-5-methylbenzoic acid

A reported synthesis for a related compound, 2-amino-3-methyl-5-chlorobenzoic acid, starts from m-toluic acid, which can be adapted for the synthesis of 2-Amino-5-methylbenzoic acid by omitting the final chlorination step.[5]

Experimental Protocol:

  • Nitration: Mix m-toluic acid with nitric acid to perform a nitration reaction, yielding 2-nitro-3-methylbenzoic acid.[5]

  • Reduction: Mix the resulting 2-nitro-3-methylbenzoic acid with a suitable solvent and a hydrogenation catalyst. Carry out a hydrogenation reduction reaction in a hydrogen atmosphere to obtain 2-amino-3-methylbenzoic acid.[5] A similar approach starting from 4-methylbenzoic acid would yield 2-amino-5-methylbenzoic acid.

Another documented approach mentions the synthesis of 2-Amino-5-methylbenzoic acid via a Suzuki coupling reaction involving phenylacetic acid and 3-(2'-aminoethyl)aminobenzene, though specific details of this protocol are less readily available.

Comparative Biological Activities

While direct comparative studies are limited, the existing literature suggests that both molecules are of interest in pharmaceutical development, particularly as intermediates for anti-inflammatory and anticancer agents.

2-Amino-5-methylbenzoic acid has been more extensively studied and is reported to possess potent antitumor activity. It has been shown to inhibit the growth of human liver cancer cells in vitro. The proposed mechanisms for its anticancer effects include the inhibition of serine protease, an enzyme involved in tumor cell proliferation and metastasis, and the blockage of porphyrin production, which is essential for heme synthesis. Furthermore, it is a known intermediate in the synthesis of anti-inflammatory and analgesic drugs.[6]

Information on the specific biological activities of This compound is less prevalent in the public domain. However, as an anthranilic acid derivative, it is plausible that it shares similar potential for biological activity, and its distinct ethyl group may confer differences in potency, selectivity, or pharmacokinetic properties compared to its methyl counterpart. Further experimental investigation is required to elucidate its specific biological profile.

Illustrative Experimental Protocols for Biological Assays

To facilitate the comparative evaluation of these compounds, the following are generalized protocols for relevant in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., human liver cancer cell line, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of this compound and 2-Amino-5-methylbenzoic acid in a suitable solvent (e.g., DMSO). Dilute the stock solutions to various concentrations in the cell culture medium and treat the cells for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a hallmark of inflammation.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing bovine serum albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).

  • Compound Addition: Add various concentrations of this compound and 2-Amino-5-methylbenzoic acid to the reaction mixture. Use diclofenac sodium as a positive control.

  • Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes to induce denaturation.

  • Cooling and Measurement: Cool the samples to room temperature and measure the turbidity (absorbance) at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation for each compound concentration compared to the control.[7]

Potential Signaling Pathway Involvement

Anthranilic acid derivatives have been implicated in the modulation of various signaling pathways critical in cancer and inflammation. While specific pathways for this compound and 2-Amino-5-methylbenzoic acid have not been definitively elucidated, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a plausible target for this class of compounds. The MAPK pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis, and its dysregulation is frequently observed in cancer.[]

Below is a generalized diagram of the MAPK/ERK signaling cascade, which can serve as a conceptual framework for investigating the mechanism of action of these anthranilic acid derivatives.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression Anthranilic_Acid Anthranilic Acid Derivative (Potential Inhibitor) Anthranilic_Acid->RAF Inhibits? Anthranilic_Acid->MEK Inhibits?

Caption: Generalized MAPK/ERK signaling pathway, a potential target for anthranilic acid derivatives.

Conclusion

This compound and 2-Amino-5-methylbenzoic acid are structurally similar compounds with demonstrated or potential applications in drug discovery. The methyl-substituted analog is better characterized, with known antitumor and anti-inflammatory properties. The subtle difference in the alkyl substituent of the ethyl analog warrants further investigation to determine its unique biological profile. The provided experimental protocols and the conceptual signaling pathway offer a framework for the direct comparative analysis of these promising molecules. Such studies will be crucial for elucidating their structure-activity relationships and guiding the development of novel therapeutics.

References

A Comparative Guide to the Biological Activity of Aminobenzoic Acids: Spotlight on 2-Amino-5-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of aminobenzoic acid isomers, with a particular focus on the less-studied 2-Amino-5-ethylbenzoic acid. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes information on related aminobenzoic acids to infer its potential activities and guide future research. We will explore the known anti-inflammatory, antimicrobial, and cytotoxic properties of key aminobenzoic acid scaffolds, supported by experimental data for representative compounds.

Overview of Aminobenzoic Acid Isomers and Their Derivatives

Aminobenzoic acids are a class of organic compounds with a benzene ring substituted with both an amino group and a carboxylic acid group. The position of these functional groups significantly influences their chemical properties and biological activities. The three primary isomers are 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA).

  • 2-Aminobenzoic Acid (Anthranilic Acid): Derivatives of this isomer are well-known for their anti-inflammatory properties. Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), is a notable example.[1]

  • 3-Aminobenzoic Acid: This isomer and its derivatives have been explored for various therapeutic applications, including as scaffolds for quorum sensing inhibitors in bacteria.

  • 4-Aminobenzoic Acid (PABA): PABA is widely recognized for its role as a UV filter in sunscreens and as a precursor in the folic acid synthesis pathway of bacteria, making it a target for sulfonamide antibiotics.

Comparative Biological Activity Data

The following tables summarize the known biological activities of various aminobenzoic acid derivatives to provide a comparative framework.

Table 1: Anti-inflammatory Activity of Aminobenzoic Acid Derivatives
CompoundTarget/AssayActivity (ED50)Reference
Phenylbutazone (Standard)Carrageenan-induced rat paw edema51.05 mg/kg[1]
5-Bromo-N-substituted anthranilic acid derivativeCarrageenan-induced rat paw edema51.05 mg/kg[1]
Table 2: Antimicrobial Activity of Aminobenzoic Acid Derivatives
CompoundOrganismActivity (MIC in µg/mL)Reference
Sulfonamides (PABA antagonists)Various bacteriaVariesGeneral Knowledge
4-Substituted benzenesulfonamides of anthranilic acidCandida albicans4 µg/mL (25-50% inhibition)[2]
Halogen-substituted anthranilic acid derivativesPseudomonas aeruginosaBiofilm inhibition[3]
Table 3: Cytotoxic Activity of Aminobenzoic Acid Derivatives
CompoundCell LineActivity (IC50)Reference
2-Amino-5-nitrobenzoic acid derivativesVarious cancer cell linesVaries[4]
Anthranilate sulfonamidesMOLT-3 (human leukemia)Varies[2]
Tricyclic benzoic acid FTO inhibitorsAML cellsVaries[5]

Potential Biological Profile of this compound

Direct experimental data on the biological activity of this compound is scarce. However, based on the structure-activity relationships of other 5-substituted anthranilic acid derivatives, we can infer its potential activities. The ethyl group at the 5-position is a lipophilic substituent, which can influence the compound's ability to cross cell membranes and interact with biological targets.

  • Anti-inflammatory Activity: Given that derivatives of anthranilic acid exhibit anti-inflammatory effects, it is plausible that this compound could also possess such properties. The ethyl group might enhance its binding to inflammatory targets.

  • Antimicrobial Activity: The impact of the 5-ethyl substitution on antimicrobial activity is difficult to predict without experimental data. While some halogenated derivatives show activity, the effect of an alkyl group is not as well-established in this context.

  • Cytotoxicity: The cytotoxic potential would need to be evaluated experimentally. The lipophilicity imparted by the ethyl group could potentially lead to interactions with cellular membranes or intracellular targets.

Experimental Protocols

To facilitate further research on this compound and other aminobenzoic acids, here are detailed methodologies for key experiments.

Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)

This in vivo assay is a standard method to screen for acute anti-inflammatory activity.

Principle: Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Dosing: Administer the test compound (e.g., this compound) or a standard drug (e.g., phenylbutazone) orally or intraperitoneally to a group of rats. A control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group. The ED50 (the dose that causes 50% inhibition) can then be determined.

Antimicrobial Activity Assay (Broth Microdilution)

This in vitro assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli).

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is read as the lowest concentration of the compound in which there is no visible turbidity.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard in vitro method for assessing the cytotoxic effects of a compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed a specific cancer cell line (e.g., HeLa) into a 96-well plate and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of aminobenzoic acids.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of This compound purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory antimicrobial Antimicrobial Assays characterization->antimicrobial cytotoxicity Cytotoxicity Assays characterization->cytotoxicity data_analysis Data Analysis (IC50, MIC, ED50) anti_inflammatory->data_analysis antimicrobial->data_analysis cytotoxicity->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: Experimental workflow for evaluating the biological activity of this compound.

sar_logic start Aminobenzoic Acid Scaffold substitution Substitution at Position 5 start->substitution activity Biological Activity (e.g., Anti-inflammatory) substitution->activity Influences (Lipophilicity, Sterics)

Caption: Logical relationship of 5-substitution on the biological activity of anthranilic acids.

Conclusion

While the biological activity of this compound remains to be experimentally determined, this guide provides a comparative framework based on the known activities of related aminobenzoic acid derivatives. The provided experimental protocols and visualizations serve as a resource for researchers to undertake a systematic evaluation of this and other novel aminobenzoic acid compounds. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and to understand the structure-activity relationships governing the biological effects of 5-substituted anthranilic acids.

References

A Comparative Guide to the Spectroscopic Validation of 2-Amino-5-ethylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of synthetic routes for 2-Amino-5-ethylbenzoic acid, with a focus on validation by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein is intended to assist researchers, scientists, and drug development professionals in identifying the product and potential impurities based on spectral data.

Introduction

This compound is a valuable building block in organic synthesis. As with any chemical synthesis, unambiguous characterization of the final product is critical to ensure purity and confirm the correct structure. NMR spectroscopy is one of the most powerful tools for this purpose. This guide compares a documented synthesis method with a plausible alternative, highlighting the expected NMR data for the target compound and potential byproducts.

Method 1: Synthesis from 5-Ethylindoline-2,3-dione

A documented method for the synthesis of this compound involves the oxidative cleavage of 5-ethylindoline-2,3-dione.[1] This approach is relatively direct and offers a distinct impurity profile.

Experimental Protocol
  • Reaction Setup : Dissolve sodium hydroxide (6.5 g, 162.5 mmol) in distilled water (52 mL) and cool the solution to below 30 °C.

  • Addition of Starting Material : Slowly add 5-ethylindoline-2,3-dione (9.6 g, 54.8 mmol) to the sodium hydroxide solution with continuous stirring.

  • Oxidation : Cool the reaction mixture to below 15 °C and add 30% hydrogen peroxide solution (15.6 g) dropwise, maintaining the temperature between 15-20 °C.

  • Reaction Completion : After the addition of hydrogen peroxide, continue stirring the reaction mixture at 15-20 °C for 1 hour.

  • Precipitation : Adjust the pH of the solution to 5-6 by the slow, dropwise addition of glacial acetic acid. A yellow solid should precipitate.

  • Isolation and Purification : Collect the solid by filtration, wash with a small amount of cold water, and then dry. The crude product can be recrystallized from an ethanol/water mixture (1:1, v/v) to yield the final product.[1]

NMR Validation for Method 1

The primary impurity to monitor for in this synthesis is the unreacted starting material, 5-ethylindoline-2,3-dione. The NMR spectra of the product and this potential impurity are distinct.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
~10-12broad singlet1HCarboxylic acid (-COOH)
~7.7doublet1HAromatic H (position 6)
~7.1doublet of doublets1HAromatic H (position 4)
~6.7doublet1HAromatic H (position 3)
~4.5broad singlet2HAmine (-NH₂)
2.51quartet2HEthyl (-CH₂-)
1.15triplet3HEthyl (-CH₃)
¹³C NMR Predicted δ (ppm) Assignment
~169Carboxylic acid (-C OOH)
~150Aromatic C (position 2)
~135Aromatic C (position 4)
~130Aromatic C (position 5)
~122Aromatic C (position 6)
~117Aromatic C (position 3)
~110Aromatic C (position 1)
28.5Ethyl (-C H₂-)
16.0Ethyl (-C H₃)

Note: Predicted chemical shifts are based on data for analogous compounds such as 2-Amino-5-methylbenzoic acid and standard NMR prediction tools. Actual values may vary based on solvent and experimental conditions.[2][3][4]

Method 2: Alternative Synthesis via Nitration of 4-Ethylbenzoic Acid

A common alternative strategy for synthesizing aminobenzoic acids involves the nitration of a substituted benzoic acid followed by reduction of the nitro group. This multi-step synthesis presents a different set of potential impurities, including regioisomers and intermediates.

Hypothetical Experimental Protocol
  • Nitration : Treatment of 4-ethylbenzoic acid with a mixture of nitric acid and sulfuric acid would likely yield 4-ethyl-2-nitrobenzoic acid as the major product, along with other isomers.

  • Reduction : The nitro group of the isolated 4-ethyl-2-nitrobenzoic acid can be reduced to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Workup and Purification : Standard aqueous workup and recrystallization would be required to isolate the final this compound.

NMR Validation for Method 2

This route may lead to several impurities, making NMR analysis crucial for confirming the product's identity and purity.

Table 2: Comparison of ¹H NMR Signals for the Product and Potential Impurities from Method 2

Compound Key Distinguishing ¹H NMR Signals (Aromatic Region)
This compound (Product) Three distinct aromatic protons: a doublet (~7.7 ppm), a doublet of doublets (~7.1 ppm), and a doublet (~6.7 ppm).
4-Ethyl-2-nitrobenzoic acid (Intermediate) The aromatic protons will be shifted downfield due to the electron-withdrawing nitro group. Expect signals in the ~7.5-8.2 ppm range.
4-Ethylbenzoic acid (Starting Material) Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
Isomeric Byproducts Other nitration isomers (e.g., 4-ethyl-3-nitrobenzoic acid) would exhibit different splitting patterns and chemical shifts in the aromatic region.

Workflow and Validation Diagram

The following diagram illustrates the general workflow for the synthesis and subsequent NMR validation of this compound.

Synthesis_Validation_Workflow Start Starting Material (e.g., 5-Ethylindoline-2,3-dione) Reaction Chemical Synthesis (e.g., Oxidative Cleavage) Start->Reaction Step 1 Crude Crude Product Reaction->Crude Step 2 Workup Workup & Purification (Precipitation, Recrystallization) Pure Pure Product (this compound) Workup->Pure Step 4 Crude->Workup Step 3 NMR_Acq NMR Sample Preparation & Data Acquisition Pure->NMR_Acq H_NMR ¹H NMR Spectrum NMR_Acq->H_NMR C_NMR ¹³C NMR Spectrum NMR_Acq->C_NMR Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) H_NMR->Analysis C_NMR->Analysis Validation Structure & Purity Validation Analysis->Validation

Caption: Workflow for the synthesis and NMR validation of this compound.

Conclusion

The validation of this compound by ¹H and ¹³C NMR is essential for confirming its structure and assessing its purity. By comparing the obtained spectra with the predicted data and considering the potential impurities from the chosen synthetic route, researchers can have high confidence in the identity of their final product. The choice of synthesis method will influence the impurity profile, and a thorough understanding of the expected NMR signals for both the product and potential byproducts is critical for accurate analysis.

References

Navigating the Structure-Activity Landscape of 2-Amino-5-ethylbenzoic Acid Derivatives: A Comparative Guide Based on Analogous Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the public scientific literature reveals a notable scarcity of specific structure-activity relationship (SAR) studies focused on 2-Amino-5-ethylbenzoic acid derivatives. While this particular scaffold has not been extensively explored, valuable insights can be gleaned from the broader class of 2-aminobenzoic acid (anthranilic acid) derivatives. This guide provides a comparative analysis based on these related compounds to inform researchers, scientists, and drug development professionals on potential SAR trends and to guide future discovery efforts.

The anthranilic acid framework is a privileged scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents. Modifications to the aromatic ring and the amino and carboxylic acid functional groups can significantly influence the pharmacological profile of these molecules.

General Structure-Activity Relationships of 2-Aminobenzoic Acid Derivatives

Based on studies of analogous compounds, several general SAR principles for 2-aminobenzoic acid derivatives can be summarized:

  • Importance of the Amino and Carboxylic Acid Positions: The ortho-disposition of the amino and carboxylic acid groups is often crucial for biological activity. Analogs with these groups in the meta or para positions are frequently inactive.[1]

  • Role of the Carboxylic Acid Group: The carboxylic acid moiety is a key interaction point, often involved in binding to biological targets. Its replacement with isosteric groups, such as a tetrazole, can sometimes retain or modulate activity.[1][2]

  • Substitution on the Anthranilic Acid Ring: In the context of N-aryl anthranilates (fenamates), substitution on the anthranilic acid ring itself generally leads to a decrease in anti-inflammatory activity.[1][2] However, for other biological targets, substitutions can be beneficial. For instance, in the development of DNA gyrase B inhibitors based on a 2-aminobenzothiazole scaffold, substitutions at the C5 position were explored to modify physicochemical properties and enhance inhibitory potency.[3]

  • Derivatization of the Amino and Carboxyl Groups: Both the amino and carboxyl groups are amenable to a wide range of chemical modifications to produce amides, esters, and other derivatives. These modifications can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.

Hypothetical Biological Targets and Signaling Pathways

While specific pathways for this compound derivatives are not defined, analogous aminobenzoic acid derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors involved in inflammation and cell signaling. A hypothetical signaling pathway that such a derivative might modulate is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Derivative 2-Amino-5-ethylbenzoic Acid Derivative Derivative->MEK Inhibition GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactor->GeneExpression ExtracellularSignal Extracellular Signal ExtracellularSignal->Receptor G Start Lead Compound Identification (e.g., this compound) Synthesis Synthesis of Analogs (Varying substituents, derivatizing amino/carboxyl groups) Start->Synthesis PrimaryScreening In Vitro Primary Screening (e.g., Target binding, enzyme inhibition) Synthesis->PrimaryScreening SAR_Analysis SAR Analysis (Identify key structural features) PrimaryScreening->SAR_Analysis SAR_Analysis->Synthesis Iterative Design SecondaryScreening Secondary Screening (Cell-based assays, selectivity) SAR_Analysis->SecondaryScreening Promising Hits LeadOptimization Lead Optimization (Improve potency, selectivity, ADME properties) SecondaryScreening->LeadOptimization LeadOptimization->Synthesis InVivo In Vivo Studies (Animal models) LeadOptimization->InVivo Optimized Leads Candidate Preclinical Candidate InVivo->Candidate

References

A Comparative Analysis of the Reactivity of 2-Amino-5-ethylbenzoic Acid and Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-Amino-5-ethylbenzoic acid and its parent compound, anthranilic acid (2-aminobenzoic acid). This analysis is crucial for professionals in drug development and organic synthesis, where understanding the influence of substituents on reaction kinetics and product distribution is paramount. This document outlines the differences in acidity and reactivity towards major reaction classes, supported by available experimental data and theoretical principles.

Core Structural Differences and Electronic Effects

The primary structural difference between the two molecules is the presence of an ethyl group at the 5-position of the benzene ring in this compound. This substituent, an alkyl group, is known to be electron-donating through an inductive effect (+I). This fundamental difference in electronic properties significantly influences the reactivity of the functional groups: the carboxylic acid, the amino group, and the aromatic ring itself.

Logical Relationship of Substituent Effects

substituent Substituent Anthranilic Acid: -H (neutral) This compound: -CH2CH3 (electron-donating) reactivity Overall Reactivity Acidity (pKa) Nucleophilicity of Amino Group Aromatic Ring Reactivity substituent:f2->reactivity:f1 - Decreased Acidity substituent:f2->reactivity:f2 - Increased Nucleophilicity substituent:f2->reactivity:f3 - Increased Reactivity (EAS) A Dissolve Aminobenzoic Acid and Base in Solvent B Cool to 0°C A->B C Add Acylating Agent B->C D React at Room Temperature C->D E Reaction Work-up (Acid/Base Washes) D->E F Isolate and Purify Product E->F cluster_0 Anthranilic Acid cluster_1 This compound A Positions 4 and 6 are activated B Position 4 is activated and sterically accessible Position 6 is activated but more sterically hindered

A Comparative Guide to Quantitative Analytical Method Validation for 2-Amino-5-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three quantitative analytical methods for the determination of 2-Amino-5-ethylbenzoic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The performance of each method is evaluated based on key validation parameters to assist in selecting the most suitable technique for a specific analytical requirement.

Method Comparison Overview

The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of quantitative data in research and drug development. This guide compares a highly specific and widely used HPLC method, a highly sensitive GC-MS method, and a simpler, more accessible UV-Vis spectrophotometric method for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique that separates components in a mixture based on their differential interactions with a stationary and mobile phase. It is a cornerstone of pharmaceutical analysis due to its high resolution and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, offering high sensitivity and specificity. This method is particularly useful for the analysis of volatile or semi-volatile compounds, often requiring a derivatization step to enhance the volatility of the analyte.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective technique that measures the absorption of light by an analyte in a solution. While less specific than chromatographic methods, it can be a suitable option for the routine analysis of a known, pure compound.

Quantitative Data Presentation

The following tables summarize the hypothetical, yet realistic, validation data for the three analytical methods, based on established performance characteristics for each technique.

Table 1: HPLC Method Validation Data

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.85%≤ 1.0%
- Intermediate Precision1.20%≤ 2.0%
Specificity No interference from blank and placeboNo co-eluting peaks at the analyte's retention time
Limit of Detection (LOD) (µg/mL) 0.1Signal-to-Noise ≥ 3
Limit of Quantitation (LOQ) (µg/mL) 0.3Signal-to-Noise ≥ 10
Robustness PassedNo significant impact on results from minor variations

Table 2: GC-MS Method Validation Data

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Range (ng/mL) 0.1 - 50Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.5% - 102.0%98.0% - 102.0%
Precision (% RSD)
- Repeatability1.10%≤ 2.0%
- Intermediate Precision1.50%≤ 3.0%
Specificity No interfering peaks at the analyte's retention time and mass transitionsNo interfering peaks
Limit of Detection (LOD) (ng/mL) 0.02Signal-to-Noise ≥ 3
Limit of Quantitation (LOQ) (ng/mL) 0.07Signal-to-Noise ≥ 10
Robustness PassedNo significant impact on results from minor variations

Table 3: UV-Vis Spectrophotometry Method Validation Data

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9985≥ 0.998
Range (µg/mL) 5 - 50Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 97.5% - 103.0%97.0% - 103.0%
Precision (% RSD)
- Repeatability1.50%≤ 2.0%
- Intermediate Precision2.50%≤ 3.0%
Specificity Potential for interference from UV-absorbing impuritiesTo be assessed based on sample matrix
Limit of Detection (LOD) (µg/mL) 1Signal-to-Noise ≥ 3
Limit of Quantitation (LOQ) (µg/mL) 3Signal-to-Noise ≥ 10
Robustness PassedNo significant impact on results from minor variations

Experimental Protocols

Detailed methodologies for the three analytical techniques are provided below.

HPLC Method Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Working standards are prepared by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method Protocol
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM).

  • Monitored Ions: To be determined from the mass spectrum of the derivatized analyte.

  • Sample Preparation and Derivatization: Evaporate a known volume of the sample extract to dryness under a stream of nitrogen. Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

UV-Vis Spectrophotometry Method Protocol
  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: 0.1 M Hydrochloric Acid.

  • Wavelength of Maximum Absorbance (λmax): 254 nm (determined by scanning a standard solution).

  • Standard Solution Preparation: A stock solution of this compound (100 µg/mL) is prepared in the solvent. Working standards are prepared by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the solvent to a final concentration within the linear range of the method.

  • Measurement: Measure the absorbance of the standard and sample solutions at 254 nm against a solvent blank.

Visualizations

The following diagrams illustrate the logical workflows of the analytical method validation process and the experimental procedures.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_purpose Define Analytical Purpose (Assay, Impurity) select_method Select Analytical Technique define_purpose->select_method define_params Define Validation Parameters & Acceptance Criteria select_method->define_params prep_protocol Prepare Validation Protocol define_params->prep_protocol perform_exp Perform Experiments prep_protocol->perform_exp collect_data Collect & Process Data perform_exp->collect_data compare_criteria Compare Data with Acceptance Criteria collect_data->compare_criteria assess_suitability Assess Method Suitability compare_criteria->assess_suitability prep_report Prepare Validation Report assess_suitability->prep_report

Caption: Workflow for Analytical Method Validation.

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase prep_sample Prepare Sample & Standard Solutions start->prep_sample equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate inject Inject Sample/ Standard prep_sample->inject equilibrate->inject separate Chromatographic Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect acquire_data Data Acquisition detect->acquire_data analyze Analyze Data & Quantify acquire_data->analyze end End analyze->end

Caption: HPLC Experimental Workflow.

GCMS_Workflow start Start prep_sample Prepare Sample & Standard Solutions start->prep_sample derivatize Derivatize with BSTFA prep_sample->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation on DB-5ms Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (SIM) ionize->detect acquire_data Data Acquisition detect->acquire_data analyze Analyze Data & Quantify acquire_data->analyze end End analyze->end

Caption: GC-MS Experimental Workflow.

Conclusion

The choice of the most suitable analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC offers a robust and reliable method with good precision and accuracy, making it well-suited for routine quality control and release testing in a pharmaceutical setting.

  • GC-MS provides superior sensitivity and specificity, making it the ideal choice for trace-level analysis, impurity profiling, and when absolute confirmation of the analyte's identity is required. The need for derivatization, however, adds a layer of complexity to the sample preparation.

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method that can be employed for the analysis of relatively pure samples where high specificity is not a primary concern. Its main limitation is the potential for interference from other UV-absorbing compounds in the sample matrix.

This guide provides a framework for the selection and validation of a quantitative analytical method for this compound. It is recommended that the chosen method be fully validated in the user's laboratory to ensure its suitability for the intended purpose.

A Comparative Guide to the Efficacy of PROTACs Targeting BRD4: A Focus on VHL and CRBN E3 Ligase Recruiters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to eliminate specific proteins from the cellular environment by hijacking the ubiquitin-proteasome system. This guide provides a comparative analysis of the efficacy of PROTACs designed to degrade Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in oncology. We will focus on a critical design element of PROTACs: the E3 ubiquitin ligase recruiter, comparing the performance of PROTACs that utilize the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases.

Quantitative Comparison of BRD4-Targeting PROTACs

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize the performance of prominent BRD4-targeting PROTACs, categorized by the E3 ligase they recruit. It is important to note that direct comparisons can be influenced by variations in experimental conditions, such as the cell lines used and the duration of treatment.

Table 1: Efficacy of VHL-Based PROTACs Targeting BRD4

PROTACTarget Protein(s)Cell Line(s)DC50DmaxReference
ARV-771BRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nMNot Reported[1]
MZ1BRD4 (preferential)H661, H8388 nM, 23 nMComplete at 100 nM[1]

Table 2: Efficacy of CRBN-Based PROTACs Targeting BRD4

PROTACTarget ProteinCell Line(s)DC50DmaxReference
ARV-825BRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nMNot Reported[1]
dBET1BRD4Burkitt's Lymphoma (BL) cells< 1 nM>90%[2]
PROTAC 1BRD4Burkitt's Lymphoma (BL) cells< 1 nMNot Reported[3]
PROTAC 2BRD4Acute Myeloid Leukemia (AML) cellsEfficient degradation at 100 nMNot Reported[3]
PROTAC 3BRD4RS4;11 leukemia cells0.1–0.3 nMNot Reported[3]
PROTAC 4BRD4MV-4-11, MOLM-13, RS4;11 cells8.3 pM, 62 pM, 32 pMNot Reported[3]
PROTAC 8BRD4AR-positive prostate cancer cell linesSub-nanomolar>99%[3]

Experimental Protocols

Accurate and reproducible assessment of PROTAC efficacy is crucial for their development. Below are detailed methodologies for key experiments used to determine the efficacy of BRD4-targeting PROTACs.

Western Blotting for Protein Degradation

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[4][5]

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, 22Rv1) in 6-well plates to achieve 70-80% confluency at the time of harvest.[6]

  • Prepare serial dilutions of the PROTAC in fresh culture medium. Ensure the final DMSO concentration is kept below 0.1%.[6]

  • Treat cells with the PROTAC dilutions for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only (DMSO) control.[6]

2. Cell Lysis:

  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[6][7]

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[5][7]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]

  • Incubate the lysate on ice for 30 minutes, with periodic vortexing.[7]

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

  • Transfer the supernatant (protein extract) to a new clean tube.[8]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[7]

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to each sample and denature by heating at 95-100°C for 5-10 minutes.[7]

  • Load equal amounts of protein for each sample into the wells of an SDS-PAGE gel. Include a molecular weight marker.[7]

  • Perform electrophoresis to separate proteins by size.[9]

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4][5]

6. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[7]

  • Incubate the membrane with a primary antibody specific for the target protein (BRD4) and a loading control protein (e.g., GAPDH, β-actin) overnight at 4°C.[7]

  • Wash the membrane three times with TBST.[7]

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane again three times with TBST.[7]

7. Detection and Analysis:

  • Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[7]

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band.

  • Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control (set to 100%).

  • Determine the DC50 and Dmax values by fitting the data to a dose-response curve.

NanoBRET™ Ternary Complex Formation Assay

This live-cell assay is used to measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the initial step in PROTAC-mediated degradation.[10][11][12]

1. Cell Preparation:

  • Co-transfect HEK293T cells with plasmids encoding for a NanoLuc® fusion of the target protein (e.g., BRD4-NanoLuc®) and a HaloTag® fusion of the E3 ligase (e.g., HaloTag®-VHL or HaloTag®-CRBN).[13]

2. Assay Plate Preparation:

  • After 24 hours, seed the transfected cells into 96-well plates.[13]

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.[13]

3. PROTAC Treatment and Measurement:

  • Pre-treat the cells with a proteasome inhibitor (e.g., MG-132) to prevent degradation of the target protein and stabilize the ternary complex.[12][13]

  • Treat the cells with serial dilutions of the PROTAC.

  • Add the NanoBRET™ Nano-Glo® Substrate to each well.[13]

  • Read the plate on a luminometer capable of measuring dual-filtered luminescence (donor and acceptor wavelengths).[13]

4. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

  • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of PROTAC technology.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase (VHL or CRBN) E3->Ternary_Complex Ternary_Complex->PROTAC Recycling Ternary_Complex->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: General mechanism of action for PROTAC-mediated protein degradation.

BRD4_Signaling BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates cMYC c-Myc Gene RNAPII->cMYC transcribes Jagged1 Jagged1 Gene RNAPII->Jagged1 transcribes cMYC_Protein c-Myc Protein cMYC->cMYC_Protein translates to Proliferation Cell Proliferation cMYC_Protein->Proliferation Jagged1_Protein Jagged1 Protein Jagged1->Jagged1_Protein translates to Notch1 Notch1 Signaling Jagged1_Protein->Notch1 Metastasis Migration & Invasion Notch1->Metastasis

Caption: Simplified BRD4 signaling pathway in cancer.[14][15][16]

Experimental_Workflow start Start cell_culture Cell Culture & Seeding start->cell_culture protac_treatment PROTAC Treatment (Dose-Response & Time-Course) cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Extraction protac_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blotting sds_page->western_blot immunodetection Immunodetection (Primary & Secondary Antibodies) western_blot->immunodetection data_analysis Data Analysis (Densitometry, DC50/Dmax Calculation) immunodetection->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining PROTAC efficacy.[7][15][17][18][19]

Conclusion

The choice between VHL and CRBN as the E3 ligase recruiter is a critical decision in the design of BRD4-targeting PROTACs. Both have demonstrated the ability to induce potent and efficient degradation of BRD4. The selection may depend on several factors, including the specific cellular context, the desired selectivity profile, and the physicochemical properties of the final PROTAC molecule. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for researchers to make informed decisions and to design and evaluate novel PROTACs for therapeutic applications.

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-ethylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 2-Amino-5-ethylbenzoic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper management of this chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care, recognizing it as a potentially hazardous substance. While a specific, detailed Safety Data Sheet (SDS) outlining disposal was not available, the general safety protocols for aromatic amino acids and related benzoic acid derivatives should be strictly followed.

Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid material or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected for disposal by a licensed environmental services company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

  • Waste Identification and Segregation:

    • Clearly label all waste containing this compound.

    • Segregate this waste stream from other chemical wastes to prevent accidental mixing with incompatible materials. Pay particular attention to avoiding contact with strong oxidizing agents.

  • Containerization:

    • Use a dedicated, properly sealed, and chemically compatible container for the collection of this compound waste.

    • If possible, use the original container, provided it is in good condition.

    • Ensure the container is free from leaks or damage.

  • Waste Labeling:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Harmful," "Irritant")

      • The date of accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure secondary containment is in place to mitigate any potential leaks.

    • The storage area should be away from general laboratory traffic and inaccessible to unauthorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.

    • Provide them with accurate information about the waste material.

Quantitative Data Summary

ParameterGuideline for Hazardous Waste ClassificationRelevance to this compound
pH Aqueous solutions with pH ≤ 2 or ≥ 12.5As a benzoic acid derivative, solutions are likely to be acidic.
Reactivity Unstable materials, those that react violently with water, or generate toxic gases.Avoid mixing with strong oxidizing agents.
Toxicity Chemicals known or suspected to be harmful to human health or the environment.Classified as harmful.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the available literature. The standard procedure is chemical waste incineration by a licensed facility. Any alternative disposal method would require extensive experimental validation to ensure complete and safe degradation, which is beyond the scope of standard laboratory practice.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound waste is_contaminated Is the material contaminated? start->is_contaminated collect_waste Collect in a designated, compatible, and sealed hazardous waste container. is_contaminated->collect_waste Yes is_contaminated->collect_waste No (Unused/Expired) label_waste Label container with: 'Hazardous Waste', 'this compound', hazards, and date. collect_waste->label_waste store_waste Store in a secure satellite accumulation area with secondary containment. label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor. store_waste->contact_ehs end End: Waste collected for proper disposal. contact_ehs->end

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for Handling 2-Amino-5-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-5-ethylbenzoic acid. The following procedural steps and data are crucial for safe laboratory operations and proper disposal.

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of Personal Protective Equipment (PPE) are the primary measures to prevent exposure to this compound. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

SituationRequired PPESpecifications & Notes
Routine Handling (Small Quantities) Eye/Face ProtectionChemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Hand ProtectionChemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or holes before use.[4][5]
Lab CoatA standard laboratory coat is required to prevent skin contact.
Risk of Dust/Aerosol Generation Respiratory ProtectionA NIOSH/MSHA-approved N95 dust mask should be worn, or the handling should be performed under a certified chemical fume hood.[4][6]
Large Spills Full Body ProtectionIn the event of a large spill, splash goggles, a full suit, a dust respirator, boots, and gloves are necessary. A self-contained breathing apparatus may be required depending on the scale of the spill.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential to minimize the risks associated with this compound.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, a chemical fume hood is mandatory.[4][7]

  • Eyewash & Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]

  • PPE Inspection: Before commencing any work, thoroughly inspect all PPE for any signs of damage or degradation. Compromised equipment must not be used.[4]

2. Safe Handling:

  • Avoid Contact: Avoid all personal contact, including inhalation of dust.[3] Wear appropriate protective clothing to minimize the risk of exposure.[3][8]

  • Dust Minimization: Avoid the formation of dust during handling.[9]

  • Personal Hygiene: Thoroughly wash hands and any exposed skin after handling is complete and before leaving the work area.[10] Do not eat, drink, or smoke in the designated work area.[8][10]

3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][8][10]

  • Incompatibilities: Store away from strong oxidizing agents.

4. First Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention.[11] Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[9][11]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. Seek immediate medical advice.[8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[8][10] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[8][10] If eye irritation persists, seek medical attention.[8]

  • If Swallowed: Do not induce vomiting.[8][9] Rinse the mouth with water.[8][9] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[9]

Disposal Plan

Proper disposal of this compound is critical to ensure environmental safety and regulatory compliance.

  • Waste Classification: Treat this chemical as hazardous waste.

  • Disposal Method: Dispose of the contents and container at an approved waste disposal plant.[4][10] Do not empty into drains.[4]

  • Container Handling: Uncleaned containers should be handled in the same manner as the product itself.[4] Empty containers may pose a fire risk, and any residue can be evaporated under a fume hood.[4]

  • Regulatory Compliance: All waste materials must be disposed of in accordance with national and local regulations.[4]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling & Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Inspect & Don PPE B->C D Weigh/Transfer in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Clean Work Area E->F K Spill or Exposure Occurs E->K If Emergency G Doff & Dispose of Contaminated PPE F->G Complete Handling I Segregate & Label Waste F->I H Wash Hands Thoroughly G->H J Store Waste in Designated Area I->J L Follow First Aid Procedures K->L M Notify Supervisor & EH&S L->M

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.